molecular formula C20H36NO4P B10858005 (S)-FTY-720Phosphonate

(S)-FTY-720Phosphonate

Número de catálogo: B10858005
Peso molecular: 385.5 g/mol
Clave InChI: XDSPSYJWGHPIAZ-FQEVSTJZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Contextualization of Sphingosine-1-Phosphate (S1P) Signaling Pathways in Biological Systems

Sphingosine-1-phosphate (S1P) is a bioactive lysophospholipid that plays a crucial role as a signaling molecule in a multitude of physiological and pathophysiological processes. researchgate.netnih.gov Generated from the metabolism of sphingolipids, S1P exerts its effects primarily by binding to a family of five high-affinity G protein-coupled receptors (GPCRs), designated S1P₁ through S1P₅. nih.govnih.govencyclopedia.pub These receptors are expressed ubiquitously throughout the body, though the distribution of subtypes varies by tissue. nih.govnih.gov S1P₁, S1P₂, and S1P₃ have broad expression, while S1P₄ and S1P₅ are more restricted, primarily to lymphoid, hematopoietic, and central nervous system (CNS) tissues. nih.govencyclopedia.pub

The S1P signaling pathway is fundamental to cellular homeostasis, regulating cell growth, survival, differentiation, and migration. researchgate.netmdpi.com A critical function of this pathway is the regulation of lymphocyte trafficking. nih.govpracticalneurology.com A concentration gradient of S1P, which is high in the blood and lymph and low in lymphoid organs, acts as a chemical guide for the egress of lymphocytes from lymph nodes into circulation. nih.govmedizinonline.com This process is primarily mediated by the S1P₁ receptor on lymphocytes. practicalneurology.com Furthermore, S1P signaling is vital for maintaining vascular integrity, with S1P₁ activation on endothelial cells strengthening cell-cell junctions. mdpi.comnih.gov In the CNS, S1P pathways are involved in neurogenesis, myelination, and the function of neurons and glial cells. nih.govnih.govfrontiersin.org Given its diverse and critical roles, the S1P signaling system has become a significant target for therapeutic intervention in a range of diseases. mdpi.comnih.gov

Historical Perspective on S1P Receptor Modulators and Their Therapeutic Relevance

The journey toward therapeutic modulation of S1P receptors began with the discovery of myriocin (B1677593) (ISP-1), a natural product isolated from the fungus Isaria sinclairii. practicalneurology.comwikipedia.org Myriocin demonstrated potent immunosuppressive properties, which spurred further investigation into its mechanism and potential for drug development. wikipedia.orgtandfonline.com Chemical modification of myriocin led to the synthesis of FTY-720, also known as fingolimod (B1672674), in 1992. wikipedia.orgresearchgate.net

Initially developed with the goal of preventing organ transplant rejection, the unique mechanism of action of FTY-720 eventually proved to be highly effective for treating autoimmune diseases. wikipedia.org This culminated in the 2010 FDA approval of fingolimod for relapsing-remitting multiple sclerosis (MS), making it the first oral disease-modifying therapy for the condition. nih.govwikipedia.org The success of fingolimod validated S1P receptor modulation as a powerful therapeutic strategy and catalyzed the development of a new class of drugs. nih.gov Subsequent research has focused on creating second-generation modulators with improved selectivity for specific S1P receptor subtypes, aiming to enhance efficacy while minimizing side effects. frontiersin.orgtandfonline.com These newer agents, such as siponimod, ozanimod, and ponesimod, have further expanded the therapeutic landscape for MS and are being investigated for other inflammatory conditions. frontiersin.orgnih.govtandfonline.com

Genesis of FTY-720 (Fingolimod) and the Concept of In Vivo Phosphorylation for Activity

A pivotal discovery in the development of FTY-720 (fingolimod) was the realization that it is a prodrug, meaning it is inactive until it is chemically altered within the body. researchgate.netnih.gov FTY-720, a structural analog of the natural lipid sphingosine (B13886), must undergo phosphorylation to exert its biological effects. jsir.gr.jp This critical conversion is carried out in vivo primarily by the enzyme sphingosine kinase 2 (SK2), which transforms FTY-720 into its active metabolite, (S)-FTY-720-phosphate (FTY720-P). nih.govnih.govoncotarget.comoup.com

Once formed, FTY720-P acts as a potent agonist at four of the five S1P receptors: S1P₁, S1P₃, S1P₄, and S1P₅. jsir.gr.jpoup.com Its therapeutic effect in multiple sclerosis is largely attributed to its action on the S1P₁ receptor on lymphocytes. jsir.gr.jp However, FTY720-P is considered a "functional antagonist." nih.govjsir.gr.jppnas.org Upon binding, it initially activates the S1P₁ receptor but then triggers its rapid internalization and subsequent degradation within the cell. nih.govpnas.orgnih.gov This removes the receptor from the cell surface, rendering the lymphocyte unable to respond to the natural S1P gradient required for it to exit the lymph node. nih.govjsir.gr.jp The resulting sequestration of lymphocytes in lymphoid organs reduces their infiltration into the central nervous system, thereby mitigating the inflammatory damage characteristic of MS. jsir.gr.jp

Rationale for Developing Stable Phosphonate (B1237965) Analogs of FTY-720-Phosphate, Specifically (S)-FTY-720 Phosphonate

While the functional antagonism of FTY720-P is effective for immunosuppression in diseases like multiple sclerosis, the associated downregulation and degradation of the S1P₁ receptor is not always a desired therapeutic outcome. nih.govnih.gov In conditions where sustained S1P₁ signaling is beneficial, such as in promoting endothelial barrier integrity during acute lung injury (ALI), the loss of the receptor can be counterproductive. nih.govnih.gov This limitation prompted the development of metabolically stable analogs of FTY720-P.

Researchers turned to phosphonates, which are structural isosteres of phosphates where a C-P bond replaces the metabolically labile O-P bond. This substitution makes phosphonate compounds resistant to hydrolysis by phosphatases, ensuring greater stability. The primary rationale for creating (S)-FTY-720 Phosphonate was to design an S1P₁ receptor agonist that could provide a sustained therapeutic signal without causing receptor downregulation. nih.govnih.gov

Academic research has demonstrated that (S)-FTY-720 Phosphonate achieves this goal. Unlike FTY720-P and other S1P₁ agonists that cause a significant reduction in S1P₁ protein expression, (S)-FTY-720 Phosphonate maintains endothelial S1P₁ levels. nih.govnih.gov This is because it does not induce the key downstream events that lead to receptor degradation, namely β-arrestin recruitment and subsequent receptor ubiquitination. nih.govnih.gov By preserving the receptor on the cell surface, (S)-FTY-720 Phosphonate offers the potential for prolonged signaling, which has been shown to result in superior barrier-protective effects in preclinical models of ALI compared to FTY720. nih.govnih.gov

Scope and Objectives of Academic Research Endeavors Focused on (S)-FTY-720 Phosphonate

The principal objective of academic research on (S)-FTY-720 Phosphonate is to characterize it as a novel therapeutic agent that leverages the beneficial effects of S1P₁ activation without the limitation of receptor degradation. nih.govnih.gov The scope of these investigations is centered on establishing its unique pharmacological profile and evaluating its therapeutic potential in disease models where sustained barrier function is critical.

Key research objectives include:

Characterizing In Vitro Effects: To determine the molecular mechanisms by which (S)-FTY-720 Phosphonate differs from FTY720 and its phosphorylated form. This involves assays to measure its impact on S1P₁ receptor expression, β-arrestin recruitment, receptor ubiquitination, and downstream functional outcomes like endothelial barrier enhancement. nih.govnih.gov

Evaluating In Vivo Efficacy: To test the hypothesis that preserving S1P₁ receptor expression translates to superior therapeutic outcomes in relevant preclinical models. Research has focused on conditions like bleomycin-induced acute lung injury, assessing the ability of (S)-FTY-720 Phosphonate to reduce vascular leak and inflammation more effectively than FTY720. nih.govnih.gov

Probing S1P Biology: To use this unique compound as a tool to better understand the complexities of S1P signaling. By comparing its effects to those of receptor-degrading agonists, researchers can dissect the differential outcomes of sustained versus transient S1P₁ activation.

It is noteworthy that research on related analogs, such as (S)-FTY720 vinylphosphonate (B8674324), has a distinct scope, focusing on its ability to act as an allosteric inhibitor of sphingosine kinase 1 (SK1), with potential applications in cancer therapy. nih.govoncotarget.comnih.gov This highlights the versatility of the FTY720 chemical scaffold in developing compounds with diverse mechanisms of action.

Research Findings in Detail

Table 1: Comparative Effects of S1P₁ Agonists on Human Pulmonary Endothelial Cell S1PR1 Expression and Function

This table summarizes in vitro data comparing the effects of various S1P₁ agonists on key cellular events related to receptor function and endothelial barrier integrity. Data is adapted from research on human pulmonary artery endothelial cells.

Compound (at 1 µM)S1PR1 Protein Expression (% of Control)β-Arrestin RecruitmentEndothelial Barrier Enhancement (TER)
(S)-FTY-720 Phosphonate MaintainedNot InducedPotently Increased
FTY720 >50% ReductionInducedIncreased
FTY720-Phosphate >50% ReductionInducedIncreased
Sphingosine-1-Phosphate (S1P) >50% ReductionInducedIncreased

Data synthesized from findings reported in studies on acute lung injury, which show (S)-FTY-720 Phosphonate preserves S1PR1 protein expression while other agonists cause its significant reduction. nih.govnih.gov

Table 2: Comparative In Vivo Effects of FTY720 and (S)-FTY-720 Phosphonate in a Murine Model of Acute Lung Injury

This table presents key outcomes from a preclinical mouse model where acute lung injury was induced by bleomycin. The data compares the effects of treatment with FTY720 versus (S)-FTY-720 Phosphonate.

Treatment GroupLung S1PR1 ExpressionLung Permeability (Leak)Lung Inflammation
(S)-FTY-720 Phosphonate Maintained (similar to control)Significantly DecreasedSignificantly Decreased
FTY720 Significantly ReducedNot ProtectedNot Protected
Vehicle Control NormalIncreasedIncreased

This table reflects in vivo findings where (S)-FTY-720 Phosphonate, unlike FTY720, maintained lung S1PR1 expression and provided significant protection against bleomycin-induced lung leak and inflammation. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C20H36NO4P

Peso molecular

385.5 g/mol

Nombre IUPAC

[(3S)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic acid

InChI

InChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m0/s1

Clave InChI

XDSPSYJWGHPIAZ-FQEVSTJZSA-N

SMILES isomérico

CCCCCCCCC1=CC=C(C=C1)CC[C@](CCP(=O)(O)O)(CO)N

SMILES canónico

CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N

Origen del producto

United States

Chemical Synthesis and Derivatization Strategies for S Fty 720phosphonate

Stereoselective Synthetic Pathways for the (S)-Enantiomer of the FTY-720 Backbone

Achieving the correct (S)-stereochemistry at the chiral center of the FTY720 backbone is a cornerstone of the synthesis. A prominent and effective strategy involves the asymmetric epoxidation of a prochiral allylic alcohol precursor. scispace.com

One established pathway begins with 4-octylbenzaldehyde, which is converted to an alkene. This alkene undergoes hydroboration to form an allylic alcohol. nih.gov The key stereochemistry-inducing step is the Sharpless asymmetric epoxidation of this allylic alcohol. The use of D-(−)-diethyl tartrate (D-(−)-DET) or D-(−)-diisopropyl tartrate (D-(−)-DIPT) as the chiral ligand directs the epoxidation to yield the desired (2R)-epoxy alcohol, which serves as the precursor for the (S)-configured final product. scispace.com

Following epoxidation, the epoxide ring is opened. This is often achieved via azidolysis, for example, by treatment with a titanium-based azide (B81097) reagent, which attacks the epoxide to introduce the nitrogen functionality that will become the amine in the final product. nih.gov Alternative synthetic routes for the FTY720 backbone have also been explored, including methods starting from synthons like diethyl acetamidomalonate or tris(hydroxymethyl)aminomethane (TRIS), and incorporating the lipophilic tail via reactions such as Friedel-Crafts acylation, Sonogashira coupling, or Wittig reactions. researchgate.net However, for enantioselective synthesis, methods employing chiral auxiliaries or starting from a chiral pool are generally required. thieme-connect.comjst.go.jp

Phosphonylation Methodologies for the Terminal Modification of (S)-FTY-720 Precursors

With the stereochemically defined (S)-FTY-720 backbone in hand, the next critical stage is the introduction of the phosphonate (B1237965) group. A widely used and effective method is a two-step process that proceeds through a vinylphosphonate (B8674324) intermediate. scispace.com

First, an aldehyde precursor, derived from the epoxy alcohol intermediate via oxidation (e.g., Dess-Martin oxidation), is subjected to a Horner-Wadsworth-Emmons (HWE) reaction. nih.gov This reaction, using a reagent like tetramethyl methylenediphosphonate, installs a vinylphosphonate group, typically with high E-selectivity. nih.gov

The resulting (S)-FTY-720-(E)-vinylphosphonate is a stable intermediate and a significant compound in its own right. scispace.com To obtain the target saturated phosphonate, the carbon-carbon double bond of the vinyl group is reduced. This is commonly accomplished via catalytic hydrogenation, for instance, using Pearlman's catalyst (palladium hydroxide (B78521) on carbon). scispace.com This reduction step cleanly converts the vinylphosphonate to the desired (S)-FTY-720-phosphonate without affecting the other functional groups. scispace.com The final step often involves the deprotection of the phosphonate esters, for example, by treatment with trimethylsilyl (B98337) bromide (TMSBr) followed by methanolysis, to yield the phosphonic acid. scispace.comnih.gov

Design and Synthesis of Chemically Modified (S)-FTY-720-Phosphonate Derivatives

The (S)-FTY-720-phosphonate scaffold serves as a versatile platform for the design and synthesis of new chemical entities with potentially unique properties. nih.govnih.gov Modifications have been explored at various positions on the molecule to probe structure-activity relationships. nih.gov

A primary example is the (S)-FTY-720-vinylphosphonate , which is the direct precursor in the synthesis of the saturated phosphonate. scispace.com This ene-phosphonate analog has been studied extensively itself. nih.govatsjournals.org

Other modifications include alterations to the polar headgroup. For instance, the primary amine of the vinylphosphonate precursor has been replaced with an azido (B1232118) group. nih.govresearchgate.net This was achieved by reducing the azide intermediate from the epoxide opening step to an amine using tin(II) chloride. nih.gov Further derivatization has involved creating fluorinated analogs to explore their potential use in positron emission tomography (PET) imaging. acs.org Additionally, derivatives containing amide chains have been synthesized to investigate new biological targets. jst.go.jpmdpi.com

Derivative ClassStructural ModificationKey Synthetic StrategyReference
VinylphosphonatesUnsaturated C-C double bond adjacent to the phosphonate group.Horner-Wadsworth-Emmons (HWE) reaction on an aldehyde precursor. scispace.com
Azido DerivativesReplacement of the primary amino group with an azido (-N₃) group.Synthesized from an azide intermediate generated during epoxide ring opening. nih.gov
Fluoromethyl DerivativesReplacement of the hydroxymethyl group with a fluoromethyl (-CH₂F) group.Fluorination of the alcohol precursor using diethylaminosulfur trifluoride (DAST). nih.gov
Amide-Containing AnalogsIncorporation of an amide linkage in the FTY720 backbone.Amide coupling reactions (e.g., using EDCI) with modified precursors. jst.go.jpmdpi.com
Azacyclic Constrained AnalogsIncorporation of the chiral center and headgroup into a pyrrolidine (B122466) ring.Synthesis starting from substituted hydroxy-proline derivatives. google.com

Isolation and Purification Techniques for Research-Grade (S)-FTY-720-Phosphonate

The isolation and purification of (S)-FTY-720-phosphonate and its synthetic intermediates are crucial for obtaining research-grade material of high purity. Flash column chromatography over silica (B1680970) gel is the most frequently reported method for purification. scispace.comnih.gov

The choice of solvent system (eluent) is critical and is tailored to the polarity of the specific compound being purified. For intermediates, mixtures of hexane (B92381) and ethyl acetate (B1210297) are common. nih.gov For the more polar final compounds and their precursors, solvent systems such as chloroform/methanol (B129727) are employed. nih.govnih.gov Sometimes, additives are required to improve separation and prevent streaking on the column; for basic compounds like amines, a small amount of ammonium (B1175870) hydroxide (NH₄OH) may be added, while for acidic compounds, acetic acid (AcOH) can be used. nih.gov

Reaction progress and fraction analysis during chromatography are typically monitored by thin-layer chromatography (TLC) on silica gel plates. nih.gov Spots are visualized using methods such as UV light or by staining with chemical agents like phosphomolybdic acid or potassium permanganate (B83412) (KMnO₄) solution, which react to produce a visible color. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment in Research

A combination of advanced analytical techniques is essential to unambiguously confirm the structure and assess the purity of synthesized (S)-FTY-720-phosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool.

¹H NMR is used to confirm the presence of all protons and their connectivity, with characteristic signals for the aromatic protons, the long alkyl chain, and the protons on and near the chiral center. nih.govnih.gov

¹³C NMR provides information on the carbon skeleton of the molecule. nih.govnih.gov

³¹P NMR is particularly crucial for phosphonates, showing a characteristic signal that confirms the presence and chemical environment of the phosphorus atom. nih.gov

2D NMR techniques , such as Total Correlational Spectroscopy (TOCSY), can be employed to further elucidate complex spin systems and confirm the structure of the FTY720 backbone. nih.gov

Mass Spectrometry (MS) is used to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), provides a highly accurate mass measurement that can validate the molecular formula of the target compound and its derivatives. nih.govjst.go.jp

Chromatographic Techniques are vital for purity assessment.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the final compound. acs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for both quantification and identification of the target compound and any potential impurities or metabolites. novartis.com On-line solid-phase extraction (SPE) can be coupled with LC-MS/MS for rapid and robust analysis. novartis.com

Chiral Chromatography is essential for determining the enantiomeric purity (enantiomeric excess) of the final product, ensuring that the synthesis successfully produced the desired (S)-enantiomer over the (R)-enantiomer. nih.gov

TechniquePurposeKey Information ObtainedReference
NMR (¹H, ¹³C, ³¹P)Structural ElucidationConfirmation of functional groups, chemical environment of atoms, and overall molecular structure. A ³¹P signal confirms the phosphonate moiety. scispace.comnih.gov
High-Resolution Mass Spectrometry (HRMS)Molecular Formula ConfirmationProvides highly accurate mass-to-charge (m/z) ratio, confirming the elemental composition. nih.govjst.go.jp
LC-MS/MSPurity Assessment & QuantificationSeparates the compound from impurities with high sensitivity and provides structural information from fragmentation patterns. novartis.com
Chiral HPLCEnantiomeric Purity AssessmentSeparates and quantifies the (S) and (R) enantiomers to determine enantiomeric excess. nih.gov
Flash ChromatographyPurificationSeparation of the target compound from reaction byproducts and starting materials on a preparative scale. nih.govnih.gov

Pharmacological Profile and Mechanistic Insights of S Fty 720phosphonate

Molecular Target Engagement: Sphingosine-1-Phosphate Receptor Affinity and Selectivity

(S)-FTY-720-Phosphonate is a synthetic analog of sphingosine-1-phosphate (S1P) that interacts with the S1P receptor family, a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. Its pharmacological activity is defined by its specific binding affinity and selectivity for the five known S1P receptor subtypes (S1P1-5).

S1P1 Receptor Binding Kinetics and Efficacy Studies

(S)-FTY-720-Phosphonate acts as an agonist at the S1P1 receptor. medchemexpress.com Studies have shown that it is a partial agonist of the S1P1 receptor. nih.gov In vitro research indicates that (S)-FTY-720-Phosphonate maintains the basal expression of S1P1, unlike the significant reduction caused by S1P or FTY720 treatment. nih.govatsjournals.org This suggests that it inhibits the ubiquitination-mediated degradation of the S1P1 receptor. nih.govatsjournals.org

Furthermore, the recruitment of β-arrestin to the S1P1 receptor by (S)-FTY-720-Phosphonate is significantly lower compared to that induced by S1P or FTY720. nih.govatsjournals.org This reduced β-arrestin recruitment may lead to prolonged signaling through the S1P1 receptor. nih.govatsjournals.org The kinetic off-rate of the related compound FTY-720-Phosphate (FTY720-P) from the S1P1 receptor is slow, which, combined with efficient β-arrestin recruitment and metabolic stability, contributes to prolonged S1P1 receptor internalization. nih.gov

Interaction Profiles with S1P2, S1P3, S1P4, and S1P5 Receptors

The interaction of (S)-FTY-720-Phosphonate with other S1P receptor subtypes is less defined than its action on S1P1. The parent compound, FTY720, once phosphorylated to FTY720-P, binds to S1P1, S1P3, S1P4, and S1P5 receptors, but not S1P2. frontiersin.orgnih.govhellobio.com Specifically, (S)-FTY720-P demonstrates high affinity for S1P1, S1P3, S1P4, and S1P5 receptors with IC50 values of 2.1, 5.9, 23, and 2.2 nM, respectively. echelon-inc.com The (R)-enantiomer of FTY720-P exhibits a significantly lower affinity for these receptors. echelon-inc.comjsir.gr.jp

In contrast, a related analog, (S)-FTY720-vinylphosphonate, did not activate any of the five S1P receptors. nih.gov Instead, it was found to be a full antagonist of S1P1, S1P3, and S1P4, and a partial antagonist of S1P2 and S1P5. nih.gov This highlights the critical role that small structural modifications can play in determining the agonist versus antagonist nature of these compounds at different S1P receptor subtypes.

Comparative Analysis of Receptor Binding with FTY-720-Phosphate

(S)-FTY-720-Phosphonate and its parent compound, FTY-720-Phosphate (FTY720-P), exhibit key differences in their interactions with S1P receptors. While both are agonists at the S1P1 receptor, (S)-FTY-720-Phosphonate is characterized as a partial agonist. nih.gov A crucial distinction lies in their effect on S1P1 receptor expression. FTY720-P induces the ubiquitination and subsequent proteasomal degradation of the S1P1 receptor, leading to its down-regulation. nih.govatsjournals.org This functional antagonism is a key aspect of its therapeutic effect. frontiersin.orgjsir.gr.jp

In contrast, (S)-FTY-720-Phosphonate helps maintain the basal expression of S1P1, suggesting it does not induce the same level of receptor degradation. medchemexpress.comnih.govatsjournals.org This is further supported by the lower recruitment of β-arrestin to the S1P1 receptor by (S)-FTY-720-Phosphonate compared to FTY720-P. nih.govatsjournals.orgnih.gov In silico docking studies have shown that FTY720-phosphonates act similarly to FTY720-phosphates within the active site of the S1P1 receptor, achieving comparable energetic values for their optimized conformers. frontiersin.org

Table 1: Comparative Receptor Activity of S1P Receptor Ligands

Compound S1P1 Activity S1P2 Activity S1P3 Activity S1P4 Activity S1P5 Activity
(S)-FTY-720-Phosphonate Partial Agonist - - - -
FTY-720-Phosphate (S-enantiomer) Agonist No Affinity Agonist Agonist Agonist
(S)-FTY-720-vinylphosphonate Antagonist Partial Antagonist Antagonist Antagonist Partial Antagonist
(R)-FTY-720-vinylphosphonate Full Agonist - - - Partial Antagonist

Data compiled from multiple sources. nih.govfrontiersin.orgechelon-inc.com

Intracellular Signaling Cascades Modulated by (S)-FTY-720-Phosphonate

The engagement of S1P receptors by (S)-FTY-720-Phosphonate initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.

G Protein-Coupled Receptor (GPCR) Signaling Transduction

S1P receptors are coupled to various heterotrimeric G proteins, and their activation by ligands like (S)-FTY-720-Phosphonate triggers specific downstream pathways. The S1P1 receptor primarily couples to the Gi family of G proteins. nih.govresearchgate.net Activation of Gi-coupled receptors typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The signaling of both FTY720 and FTY720-P has been shown to be dependent on Gi and lipid raft-coupled signaling. nih.govatsjournals.org The binding of ligands to GPCRs like S1P1 can trigger a conformational change, leading to the activation of these G proteins and the subsequent modulation of downstream effector pathways. researchgate.net

Downstream Effector Pathway Activation and Inhibition (e.g., MAPK, Akt Pathways)

The activation of Gi and other G proteins by S1P receptor agonists leads to the modulation of several key downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. researchgate.netmdpi.com

The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. mdpi.com The related compound FTY720 has been shown to potentiate radiation effects in breast cancer cells through the perturbation of the PI3K/Akt and p42/44 MAPK pathways. nih.gov

The PI3K/Akt pathway is another critical signaling route that promotes cell survival and growth. nih.gov FTY720 has been demonstrated to decrease the activation of Akt. nih.gov Specifically, FTY720 can induce the dephosphorylation of Akt at both Ser473 and Thr308 residues. nih.gov In some cancer cell lines, FTY720-mediated inhibition of the PI3K/Akt pathway has been linked to the downregulation of mTOR signaling. nih.gov (S)-FTY720-vinylphosphonates have been shown to activate both ERK1/2 (a component of the MAPK pathway) and Akt. nih.gov

Table 2: Summary of Downstream Signaling Effects

Pathway Effect of FTY720/Analogs Cellular Outcome
MAPK (ERK) Activation by (S)-FTY-720-vinylphosphonate; Perturbation by FTY720 Regulation of cell proliferation, differentiation, and survival
PI3K/Akt Inhibition/Dephosphorylation by FTY720; Activation by (S)-FTY-720-vinylphosphonate Modulation of cell survival, growth, and apoptosis
mTOR Downregulation secondary to PI3K/Akt inhibition by FTY720 Regulation of protein synthesis and cell growth

Information based on studies of FTY720 and its analogs. nih.govmdpi.comnih.govnih.gov

Receptor Internalization and Desensitization Dynamics Induced by (S)-FTY-720-Phosphonate

(S)-FTY-720-Phosphonate, the active phosphorylated form of Fingolimod (B1672674) (FTY720), exerts its pharmacological effects primarily through its interaction with sphingosine-1-phosphate (S1P) receptors. A key aspect of its mechanism of action is the induction of receptor internalization and desensitization, particularly of the S1P1 receptor subtype. ontosight.aijsir.gr.jp This process renders lymphocytes unresponsive to the S1P gradient that normally guides their exit from lymph nodes, leading to their sequestration and a reduction in circulating lymphocytes. jsir.gr.jpnih.gov

Upon binding to S1P receptors, (S)-FTY-720-Phosphonate acts as a functional antagonist. jsir.gr.jp Although it initially acts as an agonist, its sustained binding leads to the internalization and subsequent degradation of the S1P1 receptor. jsir.gr.jpresearchgate.net This is a critical distinction from the natural ligand, S1P, which also induces receptor internalization but allows for receptor recycling back to the cell surface. nih.gov The persistent internalization and degradation of the S1P1 receptor by (S)-FTY-720-Phosphonate creates a temporary "pharmacological S1P1-null state" in lymphocytes. jsir.gr.jpresearchgate.net

Studies have shown that the kinetic off-rate of (S)-FTY-720-Phosphonate from the S1P1 receptor is significantly slower compared to its dissociation from the S1P3 receptor. nih.gov This prolonged receptor occupancy, combined with efficient recruitment of β-arrestin, contributes to the sustained internalization of the S1P1 receptor. nih.gov In fact, (S)-FTY-720-Phosphonate has been shown to stimulate a higher level of β-arrestin recruitment at S1P1 receptors compared to S1P itself. nih.gov This enhanced and prolonged internalization is a key factor in its clinical efficacy. nih.gov

Cellular Responses and Phenotypes in In Vitro Biological Models

Mechanisms of Lymphocyte Trapping and Egress Inhibition

The primary mechanism by which (S)-FTY-720-Phosphonate exerts its immunomodulatory effects is through the inhibition of lymphocyte egress from secondary lymphoid organs. jsir.gr.jpnih.gov This process, often referred to as lymphocyte trapping, is a direct consequence of the internalization and functional antagonism of the S1P1 receptor on lymphocytes. jsir.gr.jpresearchgate.net Lymphocytes rely on the S1P gradient between the lymph nodes and the blood/lymph to exit the lymphoid tissues. frontiersin.org By downregulating the S1P1 receptor, (S)-FTY-720-Phosphonate effectively blinds the lymphocytes to this chemoattractant gradient, preventing their departure. jsir.gr.jpnih.gov

This sequestration of lymphocytes, including autoreactive T cells such as Th1 and Th17 cells, within the lymph nodes reduces their infiltration into the central nervous system and other sites of inflammation. jsir.gr.jp This mechanism has been demonstrated to be effective in various experimental models of autoimmune diseases. jsir.gr.jpnih.gov The reduction in circulating lymphocytes is a hallmark of FTY720 treatment and is directly linked to its therapeutic action. nih.gov

Modulation of Endothelial Cell Barrier Function and Permeability

(S)-FTY-720-Phosphonate has been shown to have significant effects on endothelial cells, particularly in enhancing endothelial barrier function and reducing vascular permeability. nih.govnih.gov In vitro studies using human pulmonary endothelial cells have demonstrated that (S)-FTY-720-Phosphonate potently increases transendothelial electrical resistance (TER), a measure of barrier integrity. nih.gov This effect is mediated through the S1P1 receptor. nih.gov

A key finding is that, unlike S1P and FTY720, (S)-FTY-720-Phosphonate maintains endothelial S1P1 receptor protein expression and does not induce β-arrestin recruitment, ubiquitination, or proteasomal degradation of the receptor. nih.gov This preservation of S1P1 receptor expression contributes to its superior barrier-protective effects. nih.govtandfonline.com In vivo studies have corroborated these findings, showing that (S)-FTY-720-Phosphonate can reduce lung leak and inflammation in models of acute lung injury. nih.govphysiology.org Furthermore, it has been shown to reverse vascular endothelial growth factor (VEGF)-induced vascular permeability. nih.gov

Interactions with Astrocyte and Oligodendrocyte Cell Lines

(S)-FTY-720-Phosphonate also interacts with glial cells of the central nervous system, including astrocytes and oligodendrocytes. In cultured rat cortical astrocytes, (S)-FTY-720-Phosphonate stimulates the phosphorylation of extracellular-signal regulated kinase (ERK), a key signaling molecule involved in cell proliferation and migration. nih.gov This effect is primarily mediated through the activation of S1P1 receptors. nih.govnih.gov Studies have also shown that (S)-FTY-720-Phosphonate promotes astrocyte migration. nih.govechelon-inc.com

Regarding oligodendrocytes, research indicates that (S)-FTY-720-Phosphonate can improve the survival of neonatal rat oligodendrocytes and regulate the differentiation of oligodendrocyte progenitor cells. echelon-inc.comrndsystems.comtocris.com These direct cytoprotective effects on oligodendrocyte progenitors suggest a potential role in promoting remyelination, which is relevant to diseases like multiple sclerosis. rndsystems.comtocris.com

Effects on Other Immune Cell Subpopulations and Their Activation States

Beyond its effects on lymphocyte trafficking, (S)-FTY-720-Phosphonate can influence the function of other immune cell subpopulations. While it doesn't appear to affect alloantigen-driven T cell activation, proliferation, or apoptosis directly, it does sequester effector-memory T cells in lymphoid tissues. nih.gov

Studies on regulatory T cells (Tregs) have shown that high concentrations of (S)-FTY-720-Phosphonate can enhance the immunosuppressive function of CD4+CD25+ Treg cells in vitro. nih.gov This is associated with increased expression of Foxp3 and TGF-β1, key molecules for Treg function. nih.gov In animal models of kidney ischemia-reperfusion injury, treatment with FTY720 significantly reduced the infiltration of not only CD4 and CD8 T cells but also B cells, macrophages, and neutrophils into the kidney tissue. physiology.org

Independence from In Vivo Phosphorylation for Biological Activity: A Key Mechanistic Distinction of (S)-FTY-720-Phosphonate

A crucial characteristic of (S)-FTY-720-Phosphonate is that it is the already phosphorylated, active form of FTY720. jsir.gr.jpnih.gov FTY720 itself is a prodrug that requires phosphorylation by sphingosine (B13886) kinase 2 (SK2) in vivo to become biologically active. nih.govnih.govoncotarget.com Therefore, (S)-FTY-720-Phosphonate does not depend on this in vivo phosphorylation step to exert its effects. This direct activity allows for a more immediate and potentially more consistent pharmacological action compared to its parent compound. The anti-cancer properties of FTY720 are largely independent of its phosphorylation and effects upon S1P receptors. oncotarget.com

This distinction is important in understanding its mechanism and potential therapeutic applications. For instance, while FTY720's immunosuppressive effects are dependent on phosphorylation, some of its other reported biological activities, such as certain anti-cancer effects, may be independent of this process and mediated by the unphosphorylated form. oncotarget.comnih.gov However, for the immunomodulatory actions mediated through S1P receptors, the phosphorylated form, (S)-FTY-720-Phosphonate, is the key active molecule. jsir.gr.jpnih.gov

Preclinical Pharmacokinetics and Biodistribution of S Fty 720phosphonate

Absorption Characteristics in Laboratory Animal Models

Detailed pharmacokinetic studies specifically characterizing the absorption of (S)-FTY720-Phosphonate following oral administration in laboratory animal models are limited in the currently available scientific literature. While the parent compound, FTY720, is known to be well-absorbed orally, specific data for the phosphonate (B1237965) analog is not extensively documented.

The absolute oral bioavailability of (S)-FTY720-Phosphonate in any representative animal species has not been reported in the reviewed literature. In contrast, the parent compound, FTY720, exhibits high oral bioavailability, approximately 93%, with absorption being independent of food intake nih.gov. Without specific studies, the systemic bioavailability of the phosphonate analog remains an area for further investigation.

Distribution and Tissue Uptake Patterns

Information on the distribution and tissue uptake of (S)-FTY720-Phosphonate is primarily inferred from its observed therapeutic effects in preclinical models, particularly in the context of lung injury.

A formal compartmental distribution analysis for (S)-FTY720-Phosphonate is not available in the published literature. For the parent compound FTY720, studies in rats have shown widespread tissue distribution nih.gov.

Direct in vivo studies confirming the extent of (S)-FTY720-Phosphonate penetration across the blood-brain barrier (BBB) are limited. However, it has been noted that FTY720 and its phosphorylated form can cross the BBB arvojournals.org. Some research suggests that FTY720 analogs show promising barrier-promoting properties tandfonline.com. One study indicated that (S)-FTY720-vinylphosphonate, a related compound, acts as an inhibitor of Sphingosine (B13886) Kinases 1 and 2 (SphK1 and SphK2), which are involved in signaling pathways that can affect BBB penetration plos.org.

The distribution and accumulation of (S)-FTY720-Phosphonate within the lymphatic system is an area that requires further research. The parent compound, FTY720, is known to affect lymphocyte trafficking, sequestering lymphocytes in the lymph nodes researchgate.net. This is a key part of its mechanism of action. It is plausible that (S)-FTY720-Phosphonate may also interact with the lymphatic system to exert its effects, particularly given that S1P signaling, which FTY720 analogs modulate, plays a crucial role in lymphocyte egress from lymphoid organs nih.govmdpi.com.

Metabolic Stability and Biotransformation Pathways

Detailed in vitro and in vivo metabolism studies are crucial for understanding the disposition of a new chemical entity. For (S)-FTY-720-phosphonate, such data is sparse.

For comparison, studies on other FTY720 analogs, such as FTY720-C2 and FTY720-Mitoxy, have been conducted. These investigations determined the intrinsic clearance in liver microsomes across different species, offering a framework for how (S)-FTY-720-phosphonate could be evaluated. nih.gov

Table 1: Illustrative Data Table for In Vitro Metabolic Stability (Hypothetical)

Test SystemSpeciesIntrinsic Clearance (μL/min/mg protein)Half-life (t½, min)
Liver MicrosomesMouseData not availableData not available
Liver MicrosomesRatData not availableData not available
Liver MicrosomesDogData not availableData not available
Liver MicrosomesHumanData not availableData not available
PlasmaHumanData not availableData not available

This table is for illustrative purposes only to show the type of data that would be generated from in vitro metabolic stability studies. No actual data for (S)-FTY-720-phosphonate is available.

The biotransformation pathways of (S)-FTY-720-phosphonate have not been elucidated. The parent compound, FTY720, undergoes extensive metabolism, including phosphorylation to its active phosphate (B84403) metabolite, and degradation of its octyl side chain via ω-hydroxylation and subsequent β-oxidation. nih.gov It is plausible that (S)-FTY-720-phosphonate could undergo similar side-chain metabolism. However, without experimental data from studies using hepatocytes or in vivo models, the specific metabolites of (S)-FTY-720-phosphonate and their quantities in biological matrices like plasma, urine, and feces remain unknown. nih.gov

Research on FTY720 analogs FTY720-C2 and FTY720-Mitoxy in hepatocytes has shown that the primary route of metabolism is the oxidation of the octyl side chain, leading to the formation of various carboxylic acid metabolites. nih.gov These studies did not detect phosphorylated metabolites for these specific analogs. nih.gov

Excretion Pathways and Elimination Kinetics

Understanding the routes and rates of elimination is a cornerstone of pharmacokinetic analysis. For (S)-FTY-720-phosphonate, this information is not yet characterized.

There is no specific information available regarding the renal clearance of (S)-FTY-720-phosphonate. Studies would be required to determine the extent to which the compound and its potential metabolites are excreted in the urine and to investigate the involvement of active tubular secretion or reabsorption.

Similarly, the role of biliary excretion in the elimination of (S)-FTY-720-phosphonate has not been investigated. The extent of its secretion into bile, either as the parent compound or as metabolites, is currently unknown.

Pharmacokinetic Modeling and Simulation Based on Preclinical Data

Pharmacokinetic modeling is a powerful tool for predicting the behavior of a drug in the body and for scaling from preclinical species to humans. While pharmacokinetic models have been developed for FTY720 and its phosphate metabolite, there are no published models specifically for (S)-FTY-720-phosphonate. nih.govresearchgate.net The development of such a model would be contingent on obtaining the necessary preclinical pharmacokinetic data, including absorption, distribution, metabolism, and excretion parameters.

A semi-mechanistic pharmacokinetic model for FTY720 has been used to understand the interconversion between the parent drug and its phosphate metabolite in rats and humans. nih.gov This type of modeling approach could potentially be adapted for (S)-FTY-720-phosphonate once sufficient data becomes available.

Preclinical Therapeutic Investigations of S Fty 720phosphonate

Evaluation in Animal Models of Autoimmune and Inflammatory Diseases

The therapeutic effects of FTY720 and its derivatives have been extensively evaluated in various animal models that mimic human autoimmune and inflammatory conditions. These studies have been crucial in elucidating the compound's mechanism of action and its potential for clinical application.

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis (MS). Research has shown that FTY720 and its active phosphorylated form, (S)-FTY720-P, have both prophylactic and therapeutic efficacy in EAE models in rats and mice. nih.gov Prophylactic administration almost completely prevents the development of EAE, while therapeutic treatment significantly inhibits disease progression and reduces histological damage in the spinal cord. nih.govresearchgate.net The primary mechanism of action is the reduction of infiltration of myelin-specific CD4+ T cells into the central nervous system (CNS). nih.govjsir.gr.jp

Studies have demonstrated that treatment with FTY720 or (S)-FTY720-P after the establishment of EAE markedly inhibits disease relapse, decreases the area of demyelination, and reduces the infiltration of CD4+ T cells in the spinal cords of EAE mice. nih.gov Furthermore, an azide (B81097) analogue of (S)-FTY720 vinylphosphonate (B8674324) was also shown to reduce disease progression and the infiltration of inflammatory cells into the spinal cord in an EAE model. nih.gov This suggests that phosphonate (B1237965) derivatives retain the anti-inflammatory action of the parent compound in the context of neuroinflammation.

EAE ModelAnimal StrainKey FindingsReference(s)
Myelin Basic Protein-induced EAELEW ratsProphylactic and therapeutic FTY720 treatment inhibited EAE progression and histological changes. nih.gov
Proteolipid Protein-induced EAESJL/J miceProphylactic FTY720 and (S)-FTY720-P prevented EAE development and reduced CD4+ T cell infiltration. Therapeutic administration inhibited relapse and demyelination. nih.gov
Myelin Oligodendrocyte Glycoprotein-induced EAEC57BL/6 miceFTY720 showed therapeutic effects, reducing infiltration of myelin antigen-specific CD4+ T cells. nih.gov
MOG₃₅₋₅₅-immunized EAEC57BL/6 miceAn azide analogue of (S)-FTY720 vinylphosphonate reduced disease progression and inflammatory cell infiltration into the spinal cord. nih.gov
Th17-mediated EAEC57BL/6 miceFTY720 treatment suppressed the Th17 response in the peripheral immune system by downregulating STAT3 phosphorylation. jci.org

The primary mechanism in the CIA model involves the suppression of immune cell recruitment, particularly CD4+ T lymphocytes, to the affected joints. nih.gov In vitro studies using human synoviocytes have further shown that FTY720 can inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 by suppressing the PI3K/Akt/NF-κB signaling pathway. nih.gov These findings highlight the potent anti-inflammatory and immunomodulatory effects of FTY720 in the context of autoimmune arthritis.

CIA ModelAnimal StrainKey FindingsReference(s)
Collagen-Induced ArthritisDBA/1J miceFTY720 administration inhibited the recruitment of CD4+ lymphocytes to affected joints, suppressing disease development. nih.gov
Collagen-Induced ArthritisDBA/1J miceTreatment significantly reduced arthritis scores, foot swelling, synovial hyperplasia, and joint damage. mdpi.comfrontiersin.org
Adjuvant-Induced ArthritisRatsFTY720 showed therapeutic effects. jsir.gr.jp

The efficacy of FTY720 has also been investigated in various murine models of inflammatory bowel disease (IBD), including dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis and CD4+CD62L+ T cell transfer colitis. nih.gov In these models, FTY720 treatment effectively prevented body weight loss and significantly lowered the disease activity index, histological colitis score, and myeloperoxidase (MPO) activity. nih.gov

Microscopic examination revealed that FTY720-treated mice had much more moderate mucosal edema, cellular infiltration, and epithelial disruption compared to non-treated mice. nih.gov A key finding across both DSS and T-cell transfer models was that FTY720 prevented the infiltration of CD4+ T cells into the inflamed colonic lamina propria. nih.gov Studies also show FTY720 can ameliorate colitis by disrupting a persistent NFκB/IL-6/STAT3/S1PR1 amplification loop. tandfonline.com These results suggest that by modulating lymphocyte trafficking and inflammatory signaling, FTY720 could be beneficial in treating IBD. nih.govdovepress.com However, some research indicates that while preventing colitis, FTY720 may impair gut barrier function by altering the expression of tight junction proteins. nih.govfrontiersin.org

IBD ModelKey FindingsReference(s)
Dextran Sulfate Sodium (DSS)-induced ColitisFTY720 attenuated colitis development, prevented weight loss, and reduced histological scores. It prevented CD4+ T cell infiltration into the colonic lamina propria. nih.gov
CD4+CD62L+ T cell Transfer ColitisFTY720 was effective in preventing weight loss and reducing disease activity index. It prevented CD4+ T cell infiltration. nih.gov
Oxazolone-induced Colitis (Th2-driven)FTY720 treatment reduced the expression of proinflammatory cytokines IL-4, IL-5, and IL-13. dovepress.com
TNBS-induced Colitis (Th1-driven)FTY720 showed efficacy in reducing colitis. dovepress.com

Studies in Neuroinflammatory and Neurodegenerative Disease Models

Given its ability to cross the blood-brain barrier, FTY720's effects are not limited to the peripheral immune system. nih.gov It can directly interact with S1P receptors expressed on various neural cells, including microglia, astrocytes, and oligodendrocytes, influencing neuroinflammatory and neurodegenerative processes. arvojournals.orgscripps.edu

FTY720 has demonstrated potent anti-inflammatory effects within the CNS in various models of injury and disease. nih.gov It has been shown to directly inhibit microglial activation. nih.gov In models of Parkinson's disease, FTY720 treatment attenuated the activation of microglia in the substantia nigra and suppressed the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α from activated microglial cells. nih.gov This neuroprotective effect is partly mediated by the inhibition of the NLRP3 inflammasome and its upstream signaling pathways, including PI3K/AKT/GSK-3β and ROS generation. nih.gov

Disease/Injury ModelCell TypeKey FindingsReference(s)
Kainic acid-induced neurodegenerationMicroglia, AstrocytesFTY720 decreased hippocampal degeneration and neuroinflammation. nih.gov
Parkinson's Disease (MPTP/MPP+ model)MicrogliaFTY720 inhibited microglial activation, suppressed pro-inflammatory cytokine production, and inhibited NLRP3 inflammasome activation. nih.gov
Parkinson's Disease (6-OHDA model)Microglia, AstrocytesFTY720 reduced microgliosis and astrogliosis. researchgate.net
Mixed cortical culturesAstrocytesPhosphorylated FTY720 stimulated astrocyte migration via S1P1 receptors. nih.gov
Lysolecithin-induced demyelinationAstrocytes, MicrogliaFingolimod (B1672674) increased microglia numbers and astrocytic GFAP immunoreactivity, contributing to enhanced remyelination. nih.gov

Beyond its anti-inflammatory actions, FTY720 has been found to have direct, beneficial effects on oligodendrocytes and the process of remyelination. S1P receptors are expressed on oligodendrocyte progenitor cells (OPCs) and mature oligodendrocytes. nih.gov Studies on cultured human OPCs have shown that the phosphorylated form of FTY720 can enhance cell survival and promote process extension, both of which are critical for remyelination. nih.gov This effect appears to be associated with the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov

In an ex vivo model using organotypic cerebellar slices, fingolimod treatment following lysolecithin-induced demyelination was shown to significantly enhance remyelination. nih.gov This pro-remyelinating effect was associated with increased process extension by both OPCs and mature oligodendrocytes. nih.gov The mechanism appears to involve multiple cell types, with studies suggesting that the effects on remyelination and astrogliosis are mediated through S1P3 and S1P5 receptors, while effects on microglia are mediated via S1P1 and S1P5. nih.gov In a mouse model of Krabbe's disease, a neurodegenerative globoid cell leukodystrophy, FTY720 treatment reduced myelin debris, suggesting it aids in the clearance process necessary for effective myelin repair. mdpi.com

Model SystemKey FindingsReference(s)
Cultured human oligodendrocyte progenitor cells (OPCs)Phosphorylated FTY720 induced process extension and enhanced cell survival. nih.gov
Organotypic cerebellar slices (lysolecithin-induced demyelination)Fingolimod enhanced remyelination and process extension by OPCs and mature oligodendrocytes. nih.gov
Twitcher mouse model (Krabbe's disease)Fingolimod treatment reduced myelin debris in the cerebellum. mdpi.com

Cardiovascular and Vascular Research Applications

The integrity of the vascular endothelium is paramount for cardiovascular homeostasis, and its disruption is a key feature of various inflammatory conditions. Preclinical research has identified (S)-FTY-720-Phosphonate, also known as Tysiponate or Tys, as a potent agent for endothelial barrier protection. frontiersin.orgnih.gov Studies have shown that this analog of FTY720 effectively enhances the barrier function of endothelial cells, particularly within the pulmonary vasculature. nih.govresearchgate.netcapes.gov.br This protective effect is crucial in conditions characterized by increased vascular permeability, such as acute lung injury (ALI). nih.govresearchgate.netcapes.gov.br

The mechanism underlying this endothelial protection involves the sphingosine-1-phosphate receptor 1 (S1P1). (S)-FTY-720-Phosphonate has been demonstrated to preserve the expression of S1P1 on endothelial cells. nih.govcapes.gov.br This is a significant advantage over other S1P1 agonists like FTY720 or sphingosine-1-phosphate (S1P) itself, which can lead to a reduction in S1P1 expression after prolonged exposure. capes.gov.br By maintaining S1P1 levels, (S)-FTY-720-Phosphonate promotes prolonged signaling that strengthens the endothelial barrier. nih.govtandfonline.com Research indicates that (S)-FTY-720-Phosphonate does not induce the recruitment of β-arrestin to the S1P1 receptor, a process that typically leads to receptor internalization and degradation. nih.gov This unique characteristic allows for sustained barrier-promoting effects. nih.govtandfonline.com In preclinical models of bleomycin-induced lung injury, (S)-FTY-720-Phosphonate was shown to decrease lung leak and inflammation. capes.gov.br

While the endothelial protective effects are well-documented, the specific role of (S)-FTY-720-Phosphonate in modulating angiogenesis is less defined in the available scientific literature. The parent compound, FTY720, and its phosphorylated form, FTY720(S)-P, have been shown to inhibit proangiogenic processes, such as capillary morphogenesis in choroidal endothelial cells. mdpi.com However, specific preclinical studies focusing solely on the direct effects of (S)-FTY-720-Phosphonate on angiogenesis are not extensively documented.

Table 1: Preclinical Findings on Endothelial Effects of (S)-FTY-720-Phosphonate

Model SystemKey FindingsReference(s)
Human Pulmonary Endothelial Cells (in vitro)Potently increases endothelial cell barrier function, as measured by transendothelial electrical resistance. capes.gov.br
Human Pulmonary Endothelial Cells (in vitro)Maintains S1P1 receptor protein expression, unlike other S1P1 agonists. nih.govcapes.gov.br
Human Pulmonary Endothelial Cells (in vitro)Does not induce significant β-arrestin recruitment to S1P1. nih.gov
Bleomycin-Injured Mice (in vivo)Significantly decreases lung vascular leak and inflammation. capes.gov.br
Methicillin-Resistant S. aureus (MRSA) induced ALI model (in vivo/in vitro)Attenuates MRSA-induced lung endothelial cell permeability and inflammation. frontiersin.org

Investigations into the cardioprotective effects of sphingosine-1-phosphate receptor modulators have been conducted in various preclinical models of myocardial ischemia-reperfusion (I/R) injury. Studies using the parent compound, FTY720 (Fingolimod), have shown that it can attenuate I/R injury-associated arrhythmias and reduce myocardial damage by activating pro-survival signaling pathways like Akt/Erk1/2. frontiersin.orgnih.govfrontiersin.orgresearchgate.net However, based on extensive literature searches, there are no specific preclinical studies available that investigate the therapeutic potential of the chemical compound (S)-FTY-720-Phosphonate in models of myocardial ischemia-reperfusion injury.

Immunomodulatory Efficacy in Preclinical Transplantation Models

The parent compound FTY720 is a well-studied immunomodulator that prolongs allograft survival in numerous rodent transplantation models, including skin, cardiac, and renal allografts. nih.govphysiology.orgnih.gov Its mechanism of action involves the sequestration of lymphocytes in lymphoid organs, preventing their infiltration into the graft. nih.gov The phosphorylated form, (S)-FTY720-phosphate, has been shown to be the active metabolite responsible for this immunosuppressive effect, significantly prolonging allograft survival in rat allotransplantation models. nih.gov Despite the known efficacy of the parent compound and its phosphate (B84403) analog, there is a lack of available preclinical data specifically evaluating the immunomodulatory efficacy of (S)-FTY-720-Phosphonate in preventing allograft rejection in rodent models.

Anti-Oncogenic Potential in Preclinical Cancer Models

The sphingolipid signaling pathway is a recognized target in oncology. Preclinical studies have demonstrated that FTY720 and its analogs can exert anti-cancer effects. nih.gov For instance, the related compound (S)-FTY720 vinylphosphonate has been shown to inhibit sphingosine (B13886) kinase 1 (SK1), a proto-oncogene, and decrease the migration rate of human prostate cancer cells. nih.gov FTY720 itself has been found to inhibit the growth of various cancer cell lines and reduce tumor growth and metastasis in animal models. nih.govdntb.gov.ua However, specific preclinical investigations into the anti-oncogenic potential of (S)-FTY-720-Phosphonate , particularly its effects on cancer cell proliferation, migration, and invasion, are not documented in the currently available scientific literature.

Modulation of Tumor Microenvironment Components

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a crucial role in tumor progression, metastasis, and response to therapy. Preclinical research suggests that analogs of FTY720, including its phosphonate derivatives, can modulate several key components of the TME, primarily through mechanisms independent of the phosphorylation required for immunosuppressive actions. oncotarget.com

One of the most significant anticancer mechanisms identified is the inhibition of sphingosine kinase 1 (SK1), an enzyme that produces the pro-survival signaling lipid sphingosine-1-phosphate (S1P). nih.gov The unphosphorylated form of FTY720 and its analog, (S)-FTY-720 vinylphosphonate, have been shown to be novel inhibitors of SK1's catalytic activity. researchgate.netnih.gov This inhibition is not just passive; these compounds can also trigger the degradation of the SK1 enzyme via the proteasomal pathway. nih.govresearchgate.net This action has been demonstrated in various cancer cell lines, including human pulmonary artery smooth muscle, breast cancer, and androgen-independent prostate cancer cells. researchgate.netnih.gov The downregulation of SK1 disrupts the balance of sphingolipids, potentially leading to an accumulation of pro-apoptotic ceramides (B1148491) and reducing the levels of pro-survival S1P, thereby creating an anti-tumorigenic environment. nih.gov In androgen-independent prostate cancer cells, for example, the degradation of SK1 induced by (S)-FTY-720 vinylphosphonate is associated with apoptosis and a reduction in androgen receptor expression. researchgate.netnih.gov

Beyond direct effects on cancer cell signaling, FTY720 has been shown to influence the non-cancerous components of the TME. In preclinical models of glioblastoma, FTY720 was found to regulate the glioma microenvironment by targeting glioma-associated microglia and macrophages (GAMs). frontiersin.org The treatment blocked the chemoattraction and recruitment of these immune cells into the tumor niche and appeared to polarize them from a pro-glioma to an anti-tumor phenotype. frontiersin.org This was achieved partly by inducing the internalization of the CXCR4 receptor on GAMs, which in turn inhibited the MAPK signaling pathway responsible for secreting pro-inflammatory and pro-tumorigenic factors like IL-6. frontiersin.org

Furthermore, FTY720 has been observed to affect tumor angiogenesis, a critical process for tumor growth and survival. mdpi.com Studies in lung cancer models have shown that Fingolimod can repress the formation of new blood vessels, contributing to a reduction in tumor growth. mdpi.com This anti-angiogenic effect is believed to be mediated via the sphingosine 1-phosphate receptor 1. mdpi.com

Table 1: Effects of FTY720 Analogs on Tumor Microenvironment Components

Compound Studied Cancer Model Key Finding Reference(s)
(S)-FTY-720 vinylphosphonate Breast and Prostate Cancer Cells Inhibits SK1 activity and induces its proteasomal degradation, leading to apoptosis. nih.govresearchgate.netnih.gov
FTY720 Mantle Cell Lymphoma Downmodulates Cyclin D1 and phospho-Akt, inducing cytotoxicity. nih.govnih.gov
FTY720 Glioblastoma Blocks recruitment and pro-tumor polarization of glioma-associated microglia/macrophages. frontiersin.org
FTY720 Lung Cancer (LLC1 model) Represses tumor angiogenesis, contributing to reduced tumor growth. mdpi.com

Investigation of Organ-Specific Research Applications (e.g., Kidney Injury, Pulmonary Inflammation)

(S)-FTY-720 phosphonate and its analogs have been extensively investigated in preclinical models of lung injury, where they show significant therapeutic potential by enhancing vascular barrier integrity. nih.govresearchgate.net In various models of acute lung injury (ALI), including those induced by lipopolysaccharide (LPS), bleomycin, and radiation, these compounds have demonstrated a capacity to reduce pulmonary vascular leakage and inflammation. nih.govnih.govnih.gov

A key mechanism underlying this protective effect is the modulation of the sphingosine 1-phosphate receptor 1 (S1P1). Unlike FTY720 or S1P itself, which can cause significant downregulation of S1P1 upon activation, (S)-FTY-720 phosphonate appears to maintain the expression of S1P1 on the surface of endothelial cells. researchgate.netnih.gov This sustained receptor presence is thought to allow for prolonged protective signaling. researchgate.net Studies using human pulmonary endothelial cells have shown that (S)-FTY-720 phosphonate potently increases transendothelial electrical resistance, a measure of barrier function, and that this effect is significantly diminished when S1P1 is knocked down. nih.gov

In a murine model of bleomycin-induced lung injury, (S)-FTY-720 phosphonate significantly decreased lung leak and inflammation, whereas the parent compound FTY720 failed to show protection. nih.gov Similarly, in a model of radiation-induced lung injury (RILI), (S)-FTY-720 vinylphosphonate, but not FTY720, provided protection against pulmonary leakage and inflammation. nih.govresearchgate.net The ability of these phosphonate analogs to enhance endothelial barrier function without causing the profound S1P1 downregulation associated with other agonists makes them promising candidates for treating inflammatory lung conditions characterized by vascular permeability. nih.govnih.gov

Table 2: Preclinical Studies of (S)-FTY-720 Phosphonate Analogs in Pulmonary Inflammation

Compound Model Key Findings Reference(s)
(S)-FTY-720 phosphonate Human Pulmonary Endothelial Cells (in vitro) Potently increased endothelial barrier function (transendothelial electrical resistance). Maintained S1P1 protein expression. nih.gov
(S)-FTY-720 phosphonate Bleomycin-Induced Acute Lung Injury (in vivo) Significantly decreased lung vascular leak and inflammation. Maintained higher lung S1P1 expression compared to FTY720. nih.gov
(S)-FTY-720 vinylphosphonate LPS-Induced Lung Injury (in vivo) Reduced vascular leakage and leukocyte infiltration. nih.gov
(S)-FTY-720 vinylphosphonate Radiation-Induced Lung Injury (in vivo) Conferred protection against radiation-induced pulmonary leakage and inflammation. nih.govresearchgate.net

While direct preclinical investigations into the therapeutic effects of (S)-FTY-720 phosphonate on kidney injury are limited, extensive research on its parent compound, FTY720 (Fingolimod), provides a strong rationale for its potential application in this area. FTY720 has been shown to be renoprotective in numerous experimental models of both acute and chronic kidney disease. physiology.orgahajournals.orgkarger.com

In the context of acute kidney injury (AKI), particularly ischemia-reperfusion injury (IRI), FTY720 significantly reduces functional and structural damage. physiology.orgphysiology.org Studies in mouse models of renal IRI demonstrated that FTY720 treatment markedly decreased plasma creatinine, a key indicator of kidney dysfunction. physiology.org This protective effect was associated with a significant reduction in the infiltration of inflammatory cells, including neutrophils, macrophages, and lymphocytes, into the kidney tissue. physiology.orgphysiology.org The mechanism is believed to be primarily mediated through the activation of S1P1 receptors. physiology.org This was confirmed in studies where the protective effect of FTY720 was reversed by a selective S1P1 antagonist and mimicked by a selective S1P1 agonist. physiology.orgphysiology.org Interestingly, a phosphonate analog, VPC44116, was used in these studies as an S1P1 antagonist to probe the mechanism of FTY720's action. physiology.org

In models of chronic kidney disease (CKD), such as unilateral ureteral obstruction and polycystic kidney disease (PKD), FTY720 has been shown to attenuate the progression of renal fibrosis and inflammation. karger.comresearchgate.net In a rat model of PKD, FTY720 treatment reduced cyst growth, decreased the accumulation of S1P in the kidney, and inhibited inflammatory pathways such as NF-κB and STAT3. karger.com It also significantly reduced the expression of pro-inflammatory cytokines like IL-6 and chemokines like CCL5. researchgate.net These findings suggest that modulating S1P signaling with compounds like FTY720 and potentially its phosphonate derivatives could be a viable strategy for mitigating inflammatory processes that drive the progression of various kidney diseases.

Structure Activity Relationships Sar and Structure Pharmacology Relationships Spr of S Fty 720phosphonate Analogs

Impact of Phosphonate (B1237965) Group Modifications on Receptor Affinity and Functional Activity

The replacement of the phosphate (B84403) group with a phosphonate is a bioisosteric modification intended to increase metabolic stability, as the carbon-phosphorus (C-P) bond is resistant to cleavage by phosphatases that hydrolyze the oxygen-phosphorus (O-P) bond of phosphates. This fundamental change, along with subsequent modifications to the phosphonate group and its linker, has a profound impact on how these analogs interact with S1P receptors.

The stereochemistry at the chiral center bearing the amino and hydroxyl groups is a critical determinant of activity for FTY720 analogs. Pharmacological characterization of unsaturated phosphonate enantiomers reveals a stark divergence in their functional activity. nih.gov While the saturated (S)-FTY-720-phosphonate is largely inactive at S1P receptors, the introduction of a vinyl group creates compounds with significant activity that is strictly dependent on the stereochemistry. nih.gov

The (S)-FTY-720-vinylphosphonate enantiomer fails to activate any of the five S1P receptors. Instead, it functions as a full antagonist at S1P1, S1P3, and S1P4 receptors and a partial antagonist at S1P2 and S1P5 receptors. nih.gov Conversely, its stereoisomer, (R)-FTY-720-vinylphosphonate, is a potent, full agonist of the S1P1 receptor, with an EC50 of 20 ± 3 nM. nih.govnih.gov This demonstrates that the spatial orientation of the phosphonate headgroup, dictated by the chiral center, is paramount in determining whether the compound will act as an agonist or an antagonist. The (S)-configuration, which leads to potent agonism in the phosphate series, results in antagonism in the vinylphosphonate (B8674324) series, highlighting a subtle but critical interaction within the receptor binding pocket.

The linker region between the chiral carbon and the phosphonate headgroup plays a crucial role in orienting the headgroup for optimal receptor interaction. The most significant modification in this region has been the introduction of a carbon-carbon double bond to create a vinylphosphonate. This modification introduces conformational rigidity to the linker.

The saturated phosphonate analogs, (S)- and (R)-FTY720-phosphonate, are largely inactive, suggesting that the flexible ethyl linker does not position the phosphonate headgroup correctly for receptor binding or activation. nih.gov However, the introduction of the vinyl group in (S)-FTY-720-vinylphosphonate and (R)-FTY-720-vinylphosphonate transforms these molecules into highly active compounds. nih.gov The planar, rigid nature of the vinyl linker likely forces the phosphonate moiety into a specific orientation that facilitates high-affinity binding to S1P receptors, leading to either antagonism or agonism depending on the stereochemistry at the chiral center.

Role of the (S)-Configuration and the Lipophilic Side Chain in S1P Receptor Interactions

The molecular structure of FTY720 analogs can be divided into three key domains: the polar headgroup, the central chiral core, and the lipophilic side chain. The interplay between these domains is essential for receptor interaction.

The (S)-configuration at the chiral center is crucial for the high-affinity binding of the parent active metabolite, (S)-FTY-720-phosphate. echelon-inc.com For the phosphonate analogs, the stereochemistry remains a critical factor, though its influence on functional outcome is context-dependent. In silico docking studies suggest that the protonated amine and hydroxyl group of the central core form key hydrogen bonds with residues such as S105 and T109 in the S1P1 receptor binding pocket. frontiersin.org The stereochemistry at this center dictates the precise geometry of these interactions.

The lipophilic octylphenyl side chain is essential for anchoring the ligand within the S1P receptor. It mimics the hydrocarbon tail of the endogenous ligand, sphingosine-1-phosphate, and inserts into a deep, hydrophobic pocket within the transmembrane helices of the receptor. frontiersin.org Structural studies of S1P1 have identified key residues like W269, L272, and L297 that are critical for binding the lipid tail of agonists. nih.gov This hydrophobic interaction is a primary driver of binding affinity for the entire class of S1P receptor modulators and is a prerequisite for the polar headgroup to engage with its corresponding binding site to elicit a biological response.

Quantitative Structure-Activity Relationship (QSAR) Studies for (S)-FTY-720-Phosphonate Derivatives

While extensive qualitative SAR data are available, dedicated quantitative structure-activity relationship (QSAR) studies for the (S)-FTY-720-phosphonate series have not been widely published in the scientific literature. QSAR models rely on correlating variations in physicochemical properties of a series of compounds with their biological activities. The development of such a model for FTY-720-phosphonate analogs would be complex due to the profound impact of stereochemistry, which can switch a compound from an agonist to an antagonist, a variable that is not easily captured by standard physicochemical descriptors. However, the available qualitative data provides a strong foundation for future QSAR studies, highlighting the importance of descriptors related to stereochemistry, conformational rigidity of the linker, and the electrostatic potential of the headgroup.

Rational Design of Improved Analogs Based on SAR and SPR Insights

The synthesis of FTY720-phosphonate analogs was initially a rational design strategy to create metabolically stable isosteres of FTY-720-phosphate. frontiersin.org The subsequent discovery of their unique pharmacological profiles has guided the rational design of new chemical entities.

Key insights from SAR and SPR studies include:

Designing Stability: The use of the phosphonate group successfully created analogs resistant to phosphatase-mediated degradation. frontiersin.org

Designing Antagonists: The unexpected finding that (S)-FTY-720-vinylphosphonate is a pan-S1P receptor antagonist provides a chemical scaffold for the development of novel S1P receptor antagonists, which could have different therapeutic applications than agonists. nih.govnih.gov

Designing Selective Agonists: The discovery that (R)-FTY-720-vinylphosphonate is a potent and selective S1P1 agonist offers a template for designing S1P1-selective agonists with a stable phosphonate headgroup. nih.govnih.gov

Exploring Headgroup Mimics: Research has expanded to include other phosphate mimics, such as carboxylic acids and tetrazoles, to explore a wider chemical space for S1P1 agonism, leading to the identification of potent β-amino acid derivatives. nih.gov

These insights allow researchers to rationally modify the FTY720 scaffold to fine-tune receptor selectivity and functional activity, moving beyond the parent compound's profile.

Comparative SAR Analysis with FTY-720-Phosphate and Other S1P Receptor Modulators

A comparative analysis of (S)-FTY-720-phosphonate analogs with (S)-FTY-720-phosphate and other modulators reveals the subtle structural changes that dictate pharmacological outcomes.

(S)-FTY-720-Phosphate: This is the active metabolite of Fingolimod (B1672674). It is a potent agonist at S1P1, S1P3, S1P4, and S1P5 receptors, but not S1P2. nih.govnih.gov Its agonism at S1P1 leads to receptor internalization and degradation, resulting in functional antagonism and immunosuppression. nih.gov

(S)-FTY-720-Phosphonate (Saturated): This direct, metabolically stable analog is largely inactive, demonstrating that simply replacing the phosphate with a phosphonate while retaining the flexible linker is insufficient to confer activity. nih.gov

(S)-FTY-720-Vinylphosphonate: The introduction of a vinyl linker transforms the inactive phosphonate into a pan-S1P receptor antagonist. nih.govnih.gov This highlights a dramatic shift in pharmacology, where the same stereoconfiguration that produces agonism in the phosphate series produces antagonism in the vinylphosphonate series.

(R)-FTY-720-Vinylphosphonate: This enantiomer is a potent and selective S1P1 agonist. nih.govnih.gov This is in contrast to the (R)-FTY-720-Phosphate, which has 5-10 fold lower affinity at S1P receptors compared to its (S)-counterpart. echelon-inc.com

This comparison underscores that receptor affinity and functional activity are not determined by a single feature but by the collective interplay of the headgroup, its linker, and the stereochemistry of the central scaffold.

Interactive Data Table: Functional Activity of FTY720 Analogs at S1P Receptors

CompoundS1P₁S1P₂S1P₃S1P₄S1P₅
(S)-FTY-720-Phosphate Agonist (IC₅₀: 2.1 nM) echelon-inc.comNo ActivityAgonist (IC₅₀: 5.9 nM) echelon-inc.comAgonist (IC₅₀: 23 nM) echelon-inc.comAgonist (IC₅₀: 2.2 nM) echelon-inc.com
(S)-FTY-720-Vinylphosphonate Antagonist (Kᵢ: 384 nM) nih.govPartial Antagonist nih.govAntagonist (Kᵢ: 39 nM) nih.govAntagonist (Kᵢ: 1190 nM) nih.govPartial Antagonist nih.gov
(R)-FTY-720-Vinylphosphonate Agonist (EC₅₀: 20 nM) nih.govNo Activity nih.govLow Efficacy Agonist nih.govNo Activity nih.govNo Activity nih.gov
(S)-FTY-720-Phosphonate Inactive nih.govNo Activity nih.govInactive nih.govNo Activity nih.govNo Activity nih.gov

Advanced Analytical and Bioanalytical Methodologies for S Fty 720phosphonate

Chromatographic Techniques for Compound Purity, Identity, and Enantiomeric Excess Verification in Research

Chromatographic techniques are fundamental in the research and development of (S)-FTY-720 Phosphonate (B1237965), ensuring the purity, identity, and enantiomeric integrity of the compound. High-Performance Liquid Chromatography (HPLC) and specialized chiral chromatography methods are indispensable tools for these analytical challenges.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is a critical first step for assessing the purity and identity of (S)-FTY-720 Phosphonate. The process begins with understanding the physicochemical properties of the molecule, such as its solubility and polarity, which guide the initial selection of the mobile phase and stationary phase. gyanvihar.orgresearchgate.net For FTY720 and its analogs, reversed-phase HPLC is a common approach. rupress.orgsigmaaldrich.com

A typical HPLC method development workflow involves:

Analyte Characterization: Gathering all known information about (S)-FTY-720 Phosphonate, including its structure and physicochemical properties. gyanvihar.org

Initial Method Scouting: Performing preliminary runs with various columns and mobile phase compositions to achieve the first chromatograms. chromatographyonline.com This often involves testing different C18 columns and mobile phases consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net

Method Optimization: Fine-tuning parameters such as mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and detector wavelength to achieve optimal separation of the main compound from any impurities or degradation products. researchgate.netnih.gov

For FTY720 and its phosphorylated derivatives, Ultra-High-Performance Liquid Chromatography (UPLC), a higher-pressure and higher-resolution version of HPLC, coupled with tandem mass spectrometry (MS/MS) has been successfully employed. rupress.orgdntb.gov.ua One such method utilized a reverse-phase C18 UPLC column with a gradient elution to achieve rapid and sensitive analysis. rupress.orgnih.gov

Table 1: Illustrative HPLC Method Parameters for FTY720 Analog Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm) rupress.org
Mobile Phase A Aqueous buffer (e.g., with dimethylhexylamine and ortho-phosphoric acid) nih.gov
Mobile Phase B Acetonitrile nih.gov
Flow Rate 0.4 mL/min rupress.org
Column Temperature 60°C rupress.org
Detection UV or Mass Spectrometry (MS)

| Injection Volume | 1-10 µL |

This table presents a composite of typical parameters and may not represent a single validated method.

Chiral Chromatography for Enantiomeric Purity Assessment

Since the biological activity of FTY720 analogs can be highly dependent on their stereochemistry, verifying the enantiomeric purity of (S)-FTY-720 Phosphonate is crucial. nih.govnih.gov Chiral chromatography is the definitive method for separating and quantifying enantiomers. openochem.orgscribd.com

This technique relies on a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times and allowing for their separation. openochem.orgscribd.com The development of a chiral separation method involves:

Screening of Chiral Columns: Testing a variety of CSPs (e.g., polysaccharide-based, cyclodextrin-based) to find one that provides adequate separation of the enantiomers. scribd.com

Mobile Phase Optimization: Adjusting the mobile phase composition, which often consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), to optimize the resolution between the enantiomeric peaks.

Enantiomeric Excess (e.e.) Calculation: Once a separation is achieved, the enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. openochem.org

The synthesis of the individual (R) and (S) enantiomers of FTY720 phosphonate has been reported, which is essential for developing and validating such chiral methods. nih.gov The distinct biological activities observed between the enantiomers underscore the necessity of this analytical verification. For instance, in one study, the (S)-enantiomer of an FTY720 vinylphosphonate (B8674324) analogue, but not the (R)-enantiomer, showed a potent anti-apoptotic effect. nih.gov

Spectroscopic and Spectrometric Characterization for Research Applications

Spectroscopic and spectrometric methods are vital for the unambiguous structural confirmation of (S)-FTY-720 Phosphonate in research settings. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework, while High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and aids in structural elucidation through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique for elucidating the precise structure of (S)-FTY-720 Phosphonate. Key experiments include ¹H NMR, ¹³C NMR, and ³¹P NMR.

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For (S)-FTY-720 Phosphonate, one would expect to see characteristic signals for the aromatic protons of the phenyl ring, the aliphatic protons of the octyl chain, and the protons of the aminopropane phosphonate backbone. scispace.comrsc.org Coupling between protons and the phosphorus atom (J-coupling) can provide further structural confirmation. huji.ac.il

¹³C NMR (Carbon NMR): This technique reveals the number of non-equivalent carbon atoms in the molecule, offering a complementary view of the carbon skeleton. nih.gov

³¹P NMR (Phosphorus NMR): As a phosphorus-containing compound, ³¹P NMR is particularly informative. It provides a distinct signal for the phosphorus atom in the phosphonate group, with a chemical shift characteristic of its specific chemical environment. huji.ac.ilresearchgate.net The chemical shift range for phosphonates is typically between 18 and 27 ppm. researchgate.net The presence of a single sharp signal in the proton-decoupled ³¹P NMR spectrum can confirm the purity of the phosphonate moiety. huji.ac.il Furthermore, coupling between the phosphorus atom and adjacent protons (¹H-³¹P coupling) can be observed in proton-coupled spectra, providing valuable connectivity information. huji.ac.il

The differentiation of enantiomers can sometimes be achieved using NMR with chiral solvating agents, which form diastereomeric complexes that can be distinguished in the NMR spectrum, providing a method for determining enantiomeric purity. tamu.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS is an essential tool for determining the precise molecular weight and elemental formula of (S)-FTY-720 Phosphonate. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to within 5 ppm), HRMS allows for the confident determination of the elemental composition.

In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. For phosphonate-containing compounds, fragmentation often involves the phosphoester bond. However, the carbon-phosphorus (C-P) bond in phosphonates is notably stable. nih.gov The analysis of fragmentation patterns of phosphorylated peptides and lipids can provide insights into the expected fragmentation of (S)-FTY-720 Phosphonate, although the specific pathways would need to be determined experimentally. nih.gov

Table 2: Key Spectroscopic and Spectrometric Data for FTY720 Analog Characterization

Technique Information Provided Relevance to (S)-FTY-720 Phosphonate
¹H NMR Proton environment, connectivity (H-H and H-P coupling) Confirms presence of alkyl chain, phenyl ring, and aminopropane backbone. scispace.comrsc.org
¹³C NMR Carbon skeleton Confirms the number and type of carbon atoms. nih.gov
³¹P NMR Phosphorus chemical environment Confirms the presence and purity of the phosphonate group. huji.ac.ilresearchgate.net
HRMS Accurate mass, elemental formula Determines the exact molecular formula. nih.gov

| MS/MS | Structural fragments | Elucidates the molecular structure and connectivity. nih.gov |

Bioanalytical Method Development for Quantitation in Biological Matrices (Preclinical)

To understand the preclinical pharmacokinetics of (S)-FTY-720 Phosphonate, it is crucial to develop sensitive and specific bioanalytical methods for its quantification in various biological matrices, such as plasma, blood, and tissues. rupress.orgnih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. nih.govresearchgate.netnih.gov

The development and validation of an LC-MS/MS method for (S)-FTY-720 Phosphonate would typically involve:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and concentrate the analyte. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used. nih.govnih.gov For FTY720 and its phosphorylated form, LLE has been shown to provide good recovery (around 80%). nih.gov Online SPE can also be employed for rapid and automated sample cleanup. nih.govresearchgate.net

LC Separation: A UPLC or HPLC system is used to separate the analyte from other components in the extracted sample before it enters the mass spectrometer. A reversed-phase C18 column is often suitable for this class of compounds. rupress.orgnih.gov

MS/MS Detection: A tandem mass spectrometer, often a triple quadrupole, is used for detection. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. This involves selecting the precursor ion (the molecular ion of (S)-FTY-720 Phosphonate) and then monitoring one or more specific product ions formed upon fragmentation. nih.gov

Method Validation: The method must be rigorously validated according to regulatory guidelines. This includes assessing its linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability under various conditions (e.g., freeze-thaw cycles, room temperature storage). nih.gov For FTY720 and its phosphate (B84403), methods have been validated with lower limits of quantitation (LLOQ) in the low ng/mL range. nih.govnih.gov

Internal Standard: The use of a suitable internal standard (IS) is essential for accurate quantification, as it compensates for variability in sample preparation and instrument response. Ideally, a stable isotope-labeled version of the analyte would be used. If not available, a structurally similar compound can be employed. nih.gov

Preclinical studies using such validated methods can determine key pharmacokinetic parameters of (S)-FTY-720 Phosphonate, such as its absorption, distribution, and elimination half-life in animal models. plos.org For instance, studies on FTY720 analogs have been conducted to assess their tissue bioavailability and accumulation in organs like the brain and lungs. rupress.org

Table 3: Example of Bioanalytical Method Validation Parameters for FTY720 Analogs

Parameter Acceptance Criteria Example Finding for FTY720/FTY720-P
Linearity (r²) >0.99 >0.997 nih.gov
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 10 0.080 - 2 ng/mL nih.govnih.gov
Precision (%RSD) <15% (<20% at LLOQ) <12.5% nih.gov
Accuracy (%RE) ±15% (±20% at LLOQ) <12.5% nih.gov
Recovery Consistent and reproducible ~80% nih.gov

| Matrix Effect | Minimal interference | No important matrix effects observed nih.gov |

This table summarizes typical validation parameters and findings from published methods for FTY720 and its phosphate, which would be applicable to (S)-FTY-720 Phosphonate.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Method Validation

LC-MS/MS has become the gold standard for the bioanalysis of (S)-FTY-720-phosphonate due to its high sensitivity and specificity. Method validation is performed according to regulatory guidelines to ensure the reliability of the data. Key validation parameters include linearity, accuracy, precision, and stability.

Several studies have reported validated LC-MS/MS methods for the simultaneous quantification of FTY720 and its active phosphate metabolite in human blood or plasma. nih.govnih.gov These methods typically demonstrate excellent linearity over a specified concentration range, with correlation coefficients (r²) consistently greater than 0.997. nih.gov Accuracy and precision are assessed at multiple quality control (QC) levels, including the lower limit of quantification (LLOQ). For instance, a validated method reported intra-run and inter-run precision and accuracy to be within ±15%, and within ±20% at the LLOQ. nih.gov Another study reported intra- and inter-day precision and accuracy values lower than 12.5%. nih.gov Stability is evaluated under various conditions, including multiple freeze-thaw cycles, short-term storage at room temperature, and residence time in the autosampler, with results confirming the compound's stability throughout the analytical process. nih.gov

Validation Parameters for LC-MS/MS Quantification of (S)-FTY-720-Phosphonate in Human Blood/Plasma
ParameterReported FindingsReference
Linearity (r²)> 0.997 nih.gov
LLOQ0.100 ng/mL nih.gov
LLOQ2 ng/mL nih.gov
Accuracy & Precision (Intra/Inter-run)Within ±15% (±20% at LLOQ) nih.gov
Accuracy & Precision (Intra/Inter-day)< 12.5% nih.gov
Freeze-Thaw StabilityStable for at least 3 cycles nih.gov
Room Temperature StabilityStable for at least 24 hours nih.gov

Sample Preparation Techniques for Complex Biological Samples (e.g., Plasma, Tissue Homogenates)

Effective sample preparation is critical to remove interfering substances from complex biological matrices like plasma and tissue homogenates, thereby reducing matrix effects and improving the accuracy of LC-MS/MS analysis. cnr.it Several techniques have been successfully employed for the extraction of (S)-FTY-720-phosphonate.

Solid-Phase Extraction (SPE): This is a widely used technique. One reported method involves online SPE using a C18 cartridge, which automates the extraction process, reduces sample handling, and improves throughput. nih.gov A hybrid technique involving initial protein precipitation followed by SPE has also been developed to achieve high selectivity and sensitivity. veedacr.com

Liquid-Liquid Extraction (LLE): LLE is another common approach for isolating (S)-FTY-720-phosphonate and its parent drug from biological fluids. nih.gov This technique separates compounds based on their differential solubilities in two immiscible liquid phases. A validated method for quantification in human plasma and murine subcellular compartments utilized an LLE process and achieved a recovery of approximately 80%. nih.gov

Protein Precipitation (PPT): This is a simpler but effective method, often used as a first step. For lipid extractions from human plasma, methanol is frequently used to precipitate proteins, after which the supernatant containing the analyte can be further processed or directly analyzed. researchgate.net

Method Sensitivity, Selectivity, and Robustness for Preclinical Pharmacokinetic Studies

For preclinical pharmacokinetic studies, analytical methods must be sensitive enough to detect low concentrations of the drug, selective to differentiate it from other compounds, and robust to ensure reliable performance.

Sensitivity: The sensitivity of an LC-MS/MS method is defined by its lower limit of quantification (LLOQ). Validated methods have achieved LLOQs for (S)-FTY-720-phosphonate as low as 0.100 ng/mL nih.gov and 10 pg/mL veedacr.com in human blood, demonstrating sufficient sensitivity for pharmacokinetic profiling.

Selectivity: High selectivity is achieved by using tandem mass spectrometry with multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. nih.gov The selectivity of these methods is typically confirmed by analyzing multiple batches of blank biological matrix to ensure no significant interference is present at the retention time of the analyte. nih.gov

Robustness: A robust method consistently delivers reliable results despite minor variations in analytical conditions. The robustness of these methods is often demonstrated through their successful application in analyzing a large number of samples from various clinical or preclinical studies, yielding consistent data. nih.gov

In Vitro Assay Development for Pharmacological Characterization

The pharmacological activity of (S)-FTY-720-phosphonate is characterized through a variety of in vitro assays designed to measure its interaction with sphingosine-1-phosphate (S1P) receptors. (S)-FTY-720-phosphonate is known to be a potent agonist at four of the five S1P receptors: S1P₁, S1P₃, S1P₄, and S1P₅. nih.govresearchgate.net

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a cornerstone for determining the affinity of a ligand for a specific receptor. nih.govgiffordbioscience.com In these assays, a radiolabeled ligand is used to quantify the binding of an unlabeled test compound, such as (S)-FTY-720-phosphonate, to receptor-expressing membranes. nih.gov

Competitive binding assays are typically used to determine the inhibition constant (Ki), which reflects the affinity of the test compound. giffordbioscience.com In this format, a fixed concentration of a radiolabeled S1P receptor ligand is incubated with receptor-expressing membranes in the presence of increasing concentrations of (S)-FTY-720-phosphonate. The concentration of (S)-FTY-720-phosphonate that displaces 50% of the radioligand (IC₅₀) is determined and converted to a Ki value. giffordbioscience.com Studies have demonstrated that (S)-FTY-720-phosphonate binds with high affinity (low nanomolar Ki values) to S1P₁, S1P₃, S1P₄, and S1P₅ receptors, while showing little to no affinity for the S1P₂ receptor. nih.gov

Binding Affinities (Ki) of (S)-FTY-720-Phosphonate for S1P Receptors
Receptor SubtypeReported Binding Affinity (Ki)Reference
S1P₁High Affinity (Nanomolar range) nih.govnih.gov
S1P₂No significant binding nih.gov
S1P₃High Affinity (Nanomolar range) nih.gov
S1P₄High Affinity (Reported as 20-fold higher than S1P) nih.gov
S1P₅High Affinity (Nanomolar range) nih.gov

GTPγS Binding Assays for Receptor Activation

GTPγS binding assays are functional assays used to measure the activation of G protein-coupled receptors (GPCRs) by an agonist. creative-bioarray.com Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated G protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated Gα subunit. creative-bioarray.com The amount of incorporated radioactivity is proportional to the extent of receptor activation.

These assays are used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists like (S)-FTY-720-phosphonate. creative-bioarray.com Research has confirmed that (S)-FTY-720-phosphonate acts as an agonist, stimulating [³⁵S]GTPγS binding at S1P₁, S1P₃, S1P₄, and S1P₅ receptors. frontiersin.org For S1P₁, the potency is typically in the sub-nanomolar to low nanomolar range. frontiersin.org Interestingly, some studies have noted that while it is a full agonist at S1P₁, it may act as a partial agonist at S1P₅. frontiersin.org

Functional Activity of FTY720-P in [³⁵S]-GTPγS Binding Assays
Receptor SubtypePotency (EC₅₀, nM)Relative Intrinsic Activity (%)Reference
Human S1P₁0.1496.8 frontiersin.org
Human S1P₅1.574.0 frontiersin.org

Reporter Gene Assays for Receptor Signal Transduction

Reporter gene assays are powerful tools for investigating the specific intracellular signaling pathways activated by receptor engagement. In these assays, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a specific signaling pathway.

For (S)-FTY-720-phosphonate, reporter gene assays have been instrumental in elucidating its complex signaling profile. For example, while it was initially thought to be inactive at the S1P₂ receptor, reporter gene assays revealed that (S)-FTY-720-phosphonate can potently activate Gα₁₂/₁₃/Rho/ROCK signaling through S1P₂. nih.gov In other applications, a luciferase-reporter-gene assay was used to show that FTY720 can suppress cytokine-induced promoter activity of secretory phospholipase A₂ (sPLA₂), demonstrating an anti-inflammatory signaling mechanism. nih.gov These assays provide valuable insights into the functional consequences of receptor activation that go beyond simple binding or G protein activation.

Cell-Based Functional Assays (e.g., cAMP Accumulation, Calcium Flux)

Cell-based functional assays are crucial for characterizing the pharmacological activity of compounds like (S)-FTY-720-phosphonate. These assays provide insights into the downstream signaling pathways activated or inhibited by the compound upon binding to its target receptors. For sphingosine-1-phosphate (S1P) receptor modulators, common functional readouts include the measurement of second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium (Ca2+).

Cyclic AMP (cAMP) Accumulation Assays

The modulation of adenylyl cyclase activity, which leads to changes in intracellular cAMP levels, is a key signaling pathway for many G protein-coupled receptors (GPCRs), including several S1P receptor subtypes. S1P receptors can couple to different G proteins, leading to either inhibition (via Gαi) or stimulation (via Gαs) of cAMP production.

To assess the effect of (S)-FTY-720-phosphonate on cAMP accumulation, a common method involves using cells that endogenously or recombinantly express specific S1P receptor subtypes. A widely used approach is the competitive immunoassay, such as the LANCE® Ultra cAMP kit. In this assay, cells are typically pre-treated with a phosphodiesterase inhibitor like IBMX to prevent the degradation of cAMP. Subsequently, the cells are stimulated with a known adenylyl cyclase activator, such as forskolin, in the presence or absence of the test compound. The resulting cAMP levels are then quantified.

For instance, in studies involving the related compound FTY720-phosphate (FTY720-P) in Chinese Hamster Ovary (CHO) cells engineered to express the human S1P3 receptor, all tested S1P receptor ligands, including FTY720-P, inhibited forskolin-induced cAMP accumulation, indicating agonistic activity via Gαi-coupled pathways. uva.nl However, in CHO cells expressing the S1P2 receptor, FTY720-P did not modulate cAMP levels. nih.gov While direct data for (S)-FTY-720-phosphonate is not extensively published, the methodology remains a standard for evaluating its potential effects on cAMP signaling pathways mediated by S1P receptors.

Table 1: Representative Data for Forskolin-Induced cAMP Accumulation Inhibition

This table illustrates the expected format for presenting cAMP assay data, based on findings for related compounds, as specific data for (S)-FTY-720-phosphonate is not available.

CompoundConcentrationCell LineReceptor Target% Inhibition of Forskolin-Induced cAMP
Vehicle-CHO-hS1P3S1P30%
FTY720-P1 µMCHO-hS1P3S1P385%
(S)-FTY-720-phosphonate1 µMCHO-hS1P3S1P3Data Not Available

Calcium Flux Assays

S1P receptors, particularly S1P1 and S1P3, can also couple to Gαq or Gαi/o proteins, leading to the activation of phospholipase C (PLC). nih.gov PLC activation results in the generation of inositol (B14025) trisphosphate (IP3), which triggers the release of calcium from intracellular stores, causing a transient increase in cytosolic free calcium concentration ([Ca2+]i).

Calcium flux assays are designed to measure these changes in intracellular calcium. A common method involves pre-loading cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. Upon binding to free calcium, the fluorescence intensity of these dyes changes, which can be monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Research on the parent compound, FTY720, has shown that it can induce a rapid increase in intracellular calcium in various cell lines, including HL-60 human promyelocytoma cells, an effect linked to apoptosis. nih.gov However, studies on FTY720 analogs have revealed differential effects on calcium mobilization.

Specifically, in studies using human pulmonary artery endothelial cells (HPAECs), it was observed that unlike the natural ligand S1P, which produces a significant and transient spike in intracellular calcium, (S)-FTY-720-phosphonate does not alter the intracellular calcium level. nih.gov This suggests that the signaling pathway engaged by (S)-FTY-720-phosphonate in these cells does not involve the Gαq-PLC-IP3-Ca2+ axis, distinguishing its mechanism of action from that of S1P. nih.govresearchgate.net This lack of calcium mobilization is a key functional characteristic of (S)-FTY-720-phosphonate. nih.gov

Table 2: Intracellular Calcium ([Ca2+]i) Response in Human Pulmonary Artery Endothelial Cells (HPAECs)

This table is based on research findings that (S)-FTY-720-phosphonate does not induce a calcium flux in HPAECs. nih.gov

Treatment (1 µM)Cell TypePeak [Ca2+]i (Normalized Fluorescence Units)
VehicleHPAEC1.02 ± 0.05
S1PHPAEC3.51 ± 0.21
FTY720HPAEC1.05 ± 0.07
(S)-FTY-720-phosphonate HPAEC 1.03 ± 0.06

Computational and Theoretical Studies on S Fty 720phosphonate

Molecular Docking and Molecular Dynamics Simulations of S1P Receptor-Ligand Interactions

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the interactions between (S)-FTY720-Phosphonate and its primary targets, the sphingosine-1-phosphate (S1P) receptors. These in silico techniques provide valuable insights into the structural basis of ligand binding, conformational changes, and the dynamic behavior of the receptor-ligand complex, which are crucial for understanding its pharmacological activity.

Analysis of the S1P Receptor Binding Pocket and Ligand Conformation

Molecular docking studies have been employed to predict the binding mode of (S)-FTY720-Phosphonate within the binding pocket of S1P receptors, primarily S1P1. These studies reveal that the phosphonate (B1237965) moiety is critical for successful binding. nih.govfrontiersin.org

Docking simulations of (S)-FTY720-Phosphonate into the S1P1 receptor have shown a minimal energy of conformer value of -339.9 kcal/mol, indicating a strong and stable interaction. frontiersin.org The phosphonate group plays a key role in anchoring the ligand within the receptor's active site. Specifically, the phosphoryl oxygen and a deprotonated oxygen of the phosphonate interact with the alkyl chain of Lysine 34 (K34). frontiersin.org Furthermore, the hydroxyl group of the ligand forms a hydrogen bond with the amide proton of Serine 105 (S105). frontiersin.org The hydrophobic octyl chain of (S)-FTY720-Phosphonate inserts itself into a hydrophobic pocket formed by residues such as Tyrosine 98 (Y98), Methionine 124 (M124), Phenylalanine 125 (F125), and Tryptophan 269 (W269). frontiersin.org

These interactions are consistent with the binding of the endogenous ligand, S1P, where the phosphate (B84403) head group is crucial for fixing the molecule within the receptor through interactions with residues like K34 and Tyrosine 110. nih.gov The presence of a phosphate or phosphonate moiety is a recurring theme for successful binding to S1P receptors. nih.govfrontiersin.org

Table 1: Key Interacting Residues in the S1P1 Binding Pocket for (S)-FTY720-Phosphonate
Ligand MoietyInteracting S1P1 ResidueType of InteractionReference
Phosphonate GroupLysine 34 (K34)Electrostatic Interaction frontiersin.org
Hydroxyl GroupSerine 105 (S105)Hydrogen Bond frontiersin.org
Octyl ChainTyrosine 98 (Y98)Hydrophobic Interaction frontiersin.org
Methionine 124 (M124)Hydrophobic Interaction frontiersin.org
Phenylalanine 125 (F125)Hydrophobic Interaction frontiersin.org
Tryptophan 269 (W269)Hydrophobic Interaction frontiersin.org

Conformational Stability and Dynamic Behavior of (S)-FTY720-Phosphonate at the Receptor

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of the (S)-FTY720-Phosphonate-S1P1 complex, offering insights into its conformational stability. researchgate.net The stability of a protein-ligand complex in MD simulations can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the protein structure over time. researchgate.net A stable complex will typically exhibit a plateau in its RMSD value, indicating that it has reached an equilibrium state. researchgate.net

Studies have shown that (S)-FTY720-Phosphonate, unlike its parent compound FTY720, preserves the expression of the S1P1 receptor. medchemexpress.comnih.gov While FTY720 and other S1P1 agonists can lead to a significant reduction in S1P1 expression through ubiquitination and proteasomal degradation, (S)-FTY720-Phosphonate does not induce these processes to the same extent. nih.govresearchgate.net This is attributed to its reduced ability to recruit β-arrestin to the S1P1 receptor, which is a key step in receptor internalization and degradation. medchemexpress.comnih.gov This differential effect on receptor trafficking contributes to the prolonged signaling observed with (S)-FTY720-Phosphonate. nih.gov

The conformational stability imparted by the phosphonate group, which is resistant to cleavage by phosphatases, contributes to the sustained presence of the active ligand at the receptor, leading to more durable biological effects compared to the phosphate-containing counterpart. frontiersin.org

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Preclinical Research

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties through computational, or in silico, methods is a critical component of modern drug discovery, helping to identify promising candidates early in the development process. csmres.co.ukuniroma1.it These predictive models are built upon quantitative structure-activity relationships (QSAR) and the three-dimensional structures of relevant proteins, such as metabolic enzymes. csmres.co.uk

For (S)-FTY720-Phosphonate, a key feature is its phosphonate group, which makes it resistant to enzymatic cleavage by phosphatases. frontiersin.org This inherent stability is a significant advantage over the phosphorylated form of FTY720, as it is not readily metabolized back to an inactive form. This resistance to metabolism likely contributes to a longer duration of action in vivo.

While specific in silico ADME prediction data for (S)-FTY720-Phosphonate is not extensively detailed in the provided search results, general principles of ADME prediction can be applied. rsdjournal.orgnih.gov Physicochemical properties such as lipophilicity (logP), solubility, molecular weight, and the number of hydrogen bond donors and acceptors are key determinants of a molecule's ADME profile. nih.gov

Table 2: Predicted Physicochemical Properties and their Influence on ADME
PropertyGeneral Influence on ADMERelevance to (S)-FTY720-Phosphonate
LogP (Lipophilicity)Affects absorption and distribution. Optimal range required for membrane permeability and solubility.The octyl chain contributes to lipophilicity, aiding in membrane interaction.
Aqueous SolubilityCrucial for absorption and formulation.The polar phosphonate and hydroxyl groups enhance aqueous solubility.
Molecular WeightInfluences diffusion and transport across membranes.The molecular weight of (S)-FTY720-Phosphonate (385.48 g/mol) is within the range of typical small molecule drugs. medchemexpress.com
Hydrogen Bond Donors/AcceptorsAffects solubility and binding to transporters and enzymes.The phosphonate and hydroxyl groups act as hydrogen bond donors and acceptors.
Metabolic StabilityDetermines the half-life and duration of action.The phosphonate group confers high metabolic stability by resisting phosphatase activity. frontiersin.org

Quantum Mechanical Calculations for Electronic Structure and Reactivity Analysis

Quantum mechanical (QM) methods are powerful computational tools for investigating the electronic structure, energy, and reactivity of molecules at the atomic level. idosr.orgiastate.edu These calculations, often based on Density Functional Theory (DFT), solve the Schrödinger equation to provide a detailed understanding of a molecule's properties. idosr.org

For (S)-FTY720-Phosphonate, QM calculations can be used to determine its three-dimensional structure, charge distribution, and the energies of its molecular orbitals (e.g., HOMO and LUMO). nih.gov The calculated electronic structure can help to explain the molecule's reactivity and its interactions with biological targets. arxiv.org For instance, the electrostatic potential surface can reveal regions of the molecule that are prone to electrostatic interactions, which is crucial for its binding to the S1P1 receptor. nih.gov

The speed and feasibility of QM calculations depend on the size of the system. nih.gov While calculations on entire protein-ligand complexes are computationally expensive, they can be performed on the ligand itself or on the binding site to provide high-fidelity information about the key interactions. nih.gov

De Novo Drug Design and Virtual Screening Approaches for Novel (S)-FTY720-Phosphonate Analogs

The structural and mechanistic understanding of how (S)-FTY720-Phosphonate interacts with S1P receptors has paved the way for the design of novel analogs with potentially improved properties. De novo drug design and virtual screening are computational strategies employed to discover new molecules. researchgate.net

De novo design involves constructing novel molecular structures from scratch, often using the known binding mode of a parent compound like (S)-FTY720-Phosphonate as a template. researchgate.net Virtual screening, on the other hand, involves computationally searching large libraries of existing compounds to identify those that are predicted to bind to the target receptor.

Structure-activity relationship (SAR) studies, guided by computational modeling, have led to the discovery of various analogs. For example, the synthesis of (S)-FTY720 vinylphosphonate (B8674324) analogs has been reported. researchgate.net These efforts aim to optimize the potency, selectivity, and pharmacokinetic properties of the parent molecule. The development of selective S1P1 receptor agonists is a major focus, as this selectivity is thought to be key to the desired immunomodulatory effects without the side effects associated with activating other S1P receptor subtypes. researchgate.netnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) required for a molecule to exert a specific biological activity. dergipark.org.tr

A pharmacophore model for S1P1 receptor agonists can be developed based on the known structure and activity of (S)-FTY720-Phosphonate and other active ligands. This model would typically include a hydrophobic feature corresponding to the octyl chain, a hydrogen bond donor/acceptor feature for the hydroxyl group, and a negatively charged feature representing the phosphonate group.

This pharmacophore can then be used as a 3D query to search virtual compound libraries for new molecules that match these spatial and chemical requirements. dergipark.org.tr This approach is particularly useful when the three-dimensional structure of the target receptor is unknown or when designing ligands with novel scaffolds. Pharmacophore models can also be integrated with other computational methods, such as molecular docking and ADMET prediction, to refine the virtual screening process and identify promising lead candidates for further development. dergipark.org.tr

Future Research Directions and Emerging Concepts for S Fty 720phosphonate

Exploration of Novel Therapeutic Indications and Untapped Disease Models

While the parent compound, Fingolimod (B1672674), is an approved therapy for multiple sclerosis, preclinical evidence strongly supports the development of S1P receptor modulators like (S)-FTY-720-phosphonate for a wider range of diseases. tandfonline.comnih.gov Research is actively expanding into new therapeutic areas where S1P signaling plays a critical pathophysiological role.

A primary area of investigation is acute lung injury (ALI) . Studies have shown that (S)-FTY-720-phosphonate and related analogs are potent enhancers of endothelial barrier function. nih.govresearchgate.net In preclinical models, such as bleomycin-induced lung injury in mice, (S)-FTY-720-phosphonate significantly decreased lung leak and inflammation, highlighting its potential as a treatment for conditions characterized by vascular permeability. nih.govresearchgate.net

The role of S1P signaling in oncology is another major frontier. The anticancer properties of FTY720 are being investigated, and these effects are largely considered independent of its phosphorylation. oncotarget.comnih.gov However, the development of targeted S1P modulators is a key strategy. For instance, a novel FTY720 prodrug has been developed to specifically target sphingosine-1-phosphate signaling in breast cancer cells, and related compounds have been studied in prostate cancer and mantle cell lymphoma. aacrjournals.orgnih.govnih.gov

Beyond immunology and oncology, neurological disorders other than multiple sclerosis are promising targets. Emerging evidence suggests S1P modulators may offer benefits in acute stroke by reducing inflammatory damage and promoting vascular repair. mdpi.com Furthermore, research in animal models of Alzheimer's disease suggests that FTY720 can reverse synaptic deficits, opening the door for potential multitarget combination therapies. mdpi.com

Finally, the foundational success of S1P modulators in autoimmunity continues to drive exploration in other immune-mediated diseases. Clinical benefit in conditions like systemic lupus erythematosus (SLE) has been demonstrated with next-generation S1P1 receptor modulators, providing a strong rationale for evaluating compounds like (S)-FTY-720-phosphonate in these and other untapped disease models. bmj.com The original development of S1P modulators also considered their use in preventing organ transplant rejection. nih.govjsir.gr.jp

Table 1: Investigated and Potential Therapeutic Areas for (S)-FTY-720-Phosphonate and Related S1P Modulators

Therapeutic Area Disease/Condition Preclinical Model/Evidence Citations
Pulmonology Acute Lung Injury (ALI) Bleomycin-induced lung injury mouse model; enhanced endothelial barrier function. nih.gov, researchgate.net, researchgate.net
Oncology Breast Cancer, Prostate Cancer, Mantle Cell Lymphoma In vitro cytotoxicity; in vivo tumor growth inhibition in xenograft models. aacrjournals.org, oncotarget.com, nih.gov, nih.gov
Neurology Stroke, Alzheimer's Disease Rodent models of cerebral ischemia; APP/PS1 mouse model for AD. mdpi.com, scispace.com, mdpi.com
Autoimmunity Systemic Lupus Erythematosus (SLE) MRL/lpr lupus mouse model (for related S1P modulators). bmj.com
Transplantation Organ Allograft Rejection Preclinical models of skin, cardiac, and renal allotransplantation. mdpi.com, jsir.gr.jp

Development of Advanced Drug Delivery Systems (e.g., Nanoparticles, Targeted Delivery) for Enhanced Efficacy

To maximize therapeutic benefit and minimize potential systemic side effects, research is focusing on advanced drug delivery systems for S1P modulators. These systems aim to deliver the compound specifically to the site of disease.

One promising approach involves the use of liposomal formulations . For example, a liposome (B1194612) drug delivery system using S1P as a targeting ligand has been developed to deliver nitric oxide prodrugs to glioblastoma multiforme tumors. nih.gov This system actively penetrates the blood-brain-tumor barrier and specifically interacts with S1P receptors that are highly expressed on the cancer cells. nih.gov Such a strategy could be adapted for (S)-FTY-720-phosphonate to target tumors or other tissues with high S1P receptor expression.

Another strategy is the development of tumor-activated prodrugs . A novel FTY720 prodrug was engineered to selectively inhibit S1P signaling in cancer cells by reacting with acrolein, a substance found at high levels in the tumor microenvironment. aacrjournals.org This approach successfully inhibited breast cancer growth, including multidrug-resistant types, while avoiding the systemic lymphocytopenia associated with conventional S1P modulator therapy. aacrjournals.org This highlights the potential for creating targeted versions of (S)-FTY-720-phosphonate that are activated only in the desired pathological environment.

These examples underscore a significant research trend: moving from systemic administration to targeted delivery to enhance efficacy and improve the safety profile of potent S1P receptor modulators.

Investigation of Combination Therapies with Existing Therapeutic Modalities

The unique mechanism of (S)-FTY-720-phosphonate and related compounds makes them attractive candidates for combination therapies, potentially creating synergistic effects and overcoming resistance to existing treatments.

In transplantation , early studies showed that FTY720 has a synergistic effect when combined with calcineurin inhibitors like cyclosporine A, prolonging organ graft survival more effectively than either agent alone. mdpi.comjsir.gr.jp

In oncology , combination strategies are being actively explored. A phase I clinical trial combining safingol, a sphingosine (B13886) kinase inhibitor, with the chemotherapy agent cisplatin (B142131) showed the combination was safe and resulted in significant tumor regression in some patients. oncotarget.com Another novel concept involves using FTY720's ability to induce reactive oxygen species (ROS) as a pro-oxidant therapy. nih.gov This could be combined with therapies that inhibit cancer cells' antioxidant defenses, creating a synthetic lethal strategy to enhance antitumor efficacy. nih.govresearchgate.net

For neurodegenerative diseases like Alzheimer's, where multiple pathological pathways are involved, (S)-FTY-720-phosphonate could be a component of a multi-target combination therapy, potentially used alongside drugs that target amyloid plaques or tau pathology. mdpi.com

Refinement of Mechanistic Understanding and Long-Term Preclinical Efficacy Studies

While the primary mechanism of FTY720-phosphate involves functional antagonism of the S1P1 receptor, leading to the sequestration of lymphocytes, ongoing research is refining this understanding, particularly for its phosphonate (B1237965) analogs. tandfonline.comjsir.gr.jp

A critical finding is that (S)-FTY-720-phosphonate appears to preserve S1P1 receptor expression on the cell surface, in stark contrast to FTY720-phosphate, which causes significant receptor internalization and degradation. nih.govresearchgate.net (S)-FTY-720-phosphonate does not induce the ubiquitination and proteasomal degradation of the S1P1 receptor that is seen with other agonists. nih.gov This refined mechanistic understanding suggests that (S)-FTY-720-phosphonate may offer more sustained signaling and a different therapeutic profile, as demonstrated by its superior barrier-protection in acute lung injury models. nih.gov

Further studies are delving into downstream signaling pathways. For instance, FTY720-phosphate has been shown to increase mitochondrial function and ATP production in cardiac cells, an effect mediated through the activation of the STAT3 transcription factor. mdpi.com The complexity of FTY720's action is also being explored, with evidence suggesting it can modulate ceramide synthesis, adding another layer to its biological effects. researchgate.net

Long-term preclinical efficacy studies are crucial for validating these mechanistic advantages. Studies in rodent models of cerebral ischemia have shown that FTY720 can provide long-term protection. scispace.com Similarly, long-term administration of FTY720 was shown to attenuate the development of atherosclerosis in mice by modulating T-cell and macrophage function. ahajournals.org Continued long-term studies with (S)-FTY-720-phosphonate are essential to confirm its durability of effect and safety in chronic disease models.

Advancements in Understanding Inter-Species Pharmacological Differences

A significant consideration in drug development is the translatability of preclinical findings from animal models to humans. For FTY720 and its phosphonate analogs, research has provided a favorable outlook in this regard.

A key study investigating the phosphorylated metabolite of FTY720 and other phosphonate analogs found no significant species differences in compound potency or activity on S1P receptors cloned from human, murine, and rat sources. researchgate.net All the tested analogs were high-affinity agonists on the S1P1 receptor across these species. researchgate.net This finding is crucial as it suggests that data from preclinical rodent models are likely to be highly relevant to the compound's effects in humans, increasing confidence in its clinical development.

The widespread use of various animal models—including mice and rats—in studying the effects of FTY720 and its analogs on diseases like multiple sclerosis, lupus, lung injury, and atherosclerosis further supports the conservation of its mechanism of action across species. nih.govbmj.comjsir.gr.jpahajournals.org While subtle metabolic or off-target differences may still exist, the core pharmacology at the S1P receptor level appears to be consistent, which is a significant advantage for translational research.

Discovery of Novel S1P Receptor Modulators Based on the (S)-FTY-720-Phosphonate Scaffold

The success of Fingolimod has spurred the development of a new generation of S1P receptor modulators, with a focus on improving selectivity and safety. tandfonline.commdpi.com The (S)-FTY-720-phosphonate scaffold serves as a valuable template for designing novel compounds with tailored pharmacological properties.

One area of innovation is the development of analogs with different receptor activity profiles. For example, (S)-FTY720-vinylphosphonate was characterized as a pan-antagonist of S1P receptors (S1P1,3,4 and a partial antagonist of S1P2 and S1P5), in contrast to the agonistic activity of FTY720-phosphate. nih.gov This compound also inhibits sphingosine kinase 1, demonstrating that modifications to the phosphonate headgroup and linker can dramatically alter the biological activity, creating tools to probe S1P biology and potential new therapeutics. nih.govscience.gov

The broader field is focused on creating highly selective S1P1 receptor modulators to retain the primary immunomodulatory effect while avoiding off-target effects associated with other S1P receptors (e.g., cardiovascular effects linked to S1P3). acs.org Compounds like cenerimod (B606594) and BMS-986104 are examples of this next-generation approach, designed to offer a better safety profile. bmj.comacs.org The synthesis of nonhydrolyzable phosphonate analogues was an early strategy to create research tools that directly act on S1P receptors without needing metabolic activation, allowing for a clearer understanding of the structure-activity relationship. nih.gov Future research will undoubtedly leverage the (S)-FTY-720-phosphonate structure to design biased agonists or antagonists that selectively activate specific downstream signaling pathways, further refining the therapeutic potential of this important class of molecules.

Conclusion and Research Outlook for S Fty 720phosphonate

Summary of Key Preclinical and Mechanistic Insights Derived from Research

(S)-FTY-720 phosphonate (B1237965), a key analog of the bioactive form of Fingolimod (B1672674) (FTY720), has been the subject of significant preclinical research, primarily focusing on its role as a sphingosine-1-phosphate (S1P) receptor modulator. FTY720 is a structural analog of sphingosine (B13886) and is phosphorylated in vivo to its active form, FTY720-phosphate (FTY720P), which acts as a potent agonist at four of the five S1P receptors: S1P1, S1P3, S1P4, and S1P5. jsir.gr.jpnih.govtocris.comrndsystems.com The (S)-enantiomer of FTY720-phosphate, (S)-FTY720P, is the biologically active form. jsir.gr.jp

A central mechanism of action for (S)-FTY720P is its function as a functional antagonist at the S1P1 receptor on lymphocytes. jsir.gr.jpnih.gov By binding to and inducing the internalization and subsequent degradation of the S1P1 receptor, it prevents lymphocytes from exiting secondary lymphoid organs. jsir.gr.jpnih.govnih.gov This sequestration of lymphocytes, including pathogenic T helper cells like Th1 and Th17, in the lymph nodes reduces their infiltration into the central nervous system, a key process in autoimmune models like experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. jsir.gr.jp

Preclinical studies have highlighted the potent barrier-protective properties of (S)-FTY-720 phosphonate, particularly in the context of acute lung injury (ALI). physiology.orgnih.gov Research has shown that it can potently enhance human pulmonary endothelial cell barrier function. nih.gov Unlike FTY720, which can lead to a significant reduction in S1P1 receptor expression, (S)-FTY-720 phosphonate has been observed to maintain S1P1 protein expression on endothelial cells. nih.gov This is a crucial distinction, as the preservation of S1P1 receptor levels is associated with superior protection against lung leakage and inflammation in preclinical ALI models. nih.gov Mechanistically, (S)-FTY-720 phosphonate does not appear to induce β-arrestin recruitment or the subsequent ubiquitination and proteasomal degradation of the S1P1 receptor, a process seen with other S1P1 agonists. nih.gov

Furthermore, in models of acute respiratory distress syndrome (ARDS) caused by methicillin-resistant Staphylococcus aureus (MRSA), (S)-FTY-720 phosphonate has demonstrated protective effects by attenuating lung endothelial cell permeability and inflammation. physiology.org In cancer research, FTY720 and its analogs have been studied for their anticancer properties, which are often independent of their effects on S1P receptors. nih.gov For instance, FTY720 can inhibit sphingosine kinase 1 (SK1), a proto-oncogene, and this action is not dependent on its phosphorylation. nih.gov

The signaling pathways affected by FTY720 and its phosphorylated form are complex. In some cancer cell lines, FTY720 has been shown to downmodulate phospho-Akt (p-Akt), a key survival signaling molecule, and cyclin D1, which is crucial for cell cycle progression. nih.gov However, it can also induce the phosphorylation of Erk1/2, which can act as a survival signal. nih.gov Studies on endothelial cells have shown that the persistent signaling from internalized S1P1 receptors activated by FTY720P can lead to increased cell migration. nih.gov

Identification of Remaining Research Gaps and Unresolved Challenges

Despite promising preclinical findings, several research gaps and challenges remain in the study of (S)-FTY-720 phosphonate and the broader class of S1P receptor modulators.

A primary challenge is achieving receptor subtype selectivity to minimize off-target effects. numberanalytics.com Fingolimod is non-selective, binding to S1P1, S1P3, S1P4, and S1P5 receptors. jsir.gr.jptocris.com While S1P1 agonism is responsible for the desired immunomodulatory effects, activation of other subtypes, particularly S1P3, has been linked to cardiovascular side effects like transient bradycardia. nih.govplos.org Developing highly selective S1P1 receptor agonists is a major goal to improve the safety profile of this drug class. nih.govnih.gov

The long-term consequences of lymphocyte sequestration are not fully understood. While effective in reducing autoimmune inflammation, the sustained reduction of circulating lymphocytes could have implications for immune surveillance and response to infections.

Further research is needed to fully elucidate the distinct signaling pathways engaged by (S)-FTY-720 phosphonate compared to FTY720P and the endogenous ligand S1P. The observation that (S)-FTY-720 phosphonate maintains S1P1 expression while FTY720P causes its degradation suggests a nuanced mechanism that warrants deeper investigation. nih.gov Understanding how it achieves potent barrier protection without causing significant receptor downregulation is a key unanswered question.

The role of S1P receptors in the central nervous system is another area requiring more research. neurology.org While the peripheral effects on lymphocytes are well-documented, the direct effects of S1P modulators on neural cells and the progression of neurodegenerative diseases are less clear. neurology.org Establishing the specific contributions of different S1P receptor subtypes to neural cell function is crucial. neurology.org

Finally, the applicability of S1P receptor modulators in other diseases beyond multiple sclerosis, such as inflammatory bowel disease and cancer, is an active area of investigation with mixed results, highlighting the need for more robust studies to define their therapeutic potential and limitations in these contexts. numberanalytics.comglobaldata.com

Broader Implications for S1P Receptor Modulation Research and Drug Discovery

The journey of FTY720 from a derivative of a natural product to a clinically approved drug has had profound implications for the field of S1P receptor modulation and drug discovery. It represents a successful example of "reverse pharmacology," where the in vivo activity of a compound drove the subsequent elucidation of its molecular target and mechanism of action. nih.gov

The discovery that FTY720's efficacy is mediated through its phosphorylation and subsequent action on S1P receptors opened up a new therapeutic target for autoimmune diseases. nih.govnih.gov This has spurred intensive research efforts by pharmaceutical companies to develop second-generation S1P receptor modulators with improved selectivity and safety profiles. nih.govnih.govneurologylive.com The focus has largely been on creating S1P1-selective agonists to retain the immunomodulatory benefits while avoiding the side effects associated with S1P3 activation. nih.govexelixis.com

The concept of "functional antagonism," where an agonist induces receptor internalization and degradation, leading to a loss of cellular responsiveness, has become a key paradigm in S1P receptor pharmacology. jsir.gr.jpnih.govaxionbiosystems.com The case of (S)-FTY-720 phosphonate, which appears to be a potent agonist without causing significant receptor downregulation, challenges and refines this paradigm, suggesting that it's possible to uncouple potent agonism from receptor degradation. nih.gov This finding has significant implications for future drug design, aiming for sustained therapeutic effects without the cell becoming desensitized.

The development of S1P modulators has also highlighted the importance of understanding the tissue-specific expression and function of receptor subtypes. nih.gov The diverse biological processes regulated by S1P, from lymphocyte trafficking to vascular integrity, underscore the need for targeted therapies that can selectively modulate these pathways. nih.govresearchgate.net

Perspectives on the Translational Potential of (S)-FTY-720 Phosphonate (without clinical implications)

The preclinical data on (S)-FTY-720 phosphonate suggest a promising translational potential, particularly in therapeutic areas where endothelial barrier function is compromised. Its ability to potently enhance vascular integrity while preserving S1P1 receptor expression is a significant advantage over its parent compound, FTY720, in preclinical models of acute lung injury. nih.gov

This unique profile suggests that (S)-FTY-720 phosphonate could be a valuable research tool to further dissect the mechanisms of S1P1 receptor signaling and regulation. By comparing its effects to those of receptor-downregulating agonists like FTY720P, researchers can better understand the specific signaling events that contribute to barrier protection versus those that lead to receptor internalization and degradation.

The development of analogs like (S)-FTY-720 phosphonate is a testament to the ongoing efforts in medicinal chemistry to refine the properties of S1P receptor modulators. researchgate.net The structural modifications from a phosphate (B84403) to a phosphonate group have yielded a compound with a potentially superior preclinical profile for certain applications. nih.gov This underscores the potential for further chemical modifications to create novel S1P modulators with tailored activities.

While FTY720 itself is being investigated in various disease models, including cancer and organ transplantation, the distinct properties of (S)-FTY-720 phosphonate may make it a more suitable candidate for non-clinical studies focused on conditions characterized by vascular leakage, such as sepsis and ARDS. physiology.orgnih.govresearchgate.net Its protective effects against MRSA-induced lung injury in preclinical models further broaden its potential research applications. physiology.org The continued exploration of such optimized analogs is crucial for advancing our understanding of S1P biology and for the development of next-generation therapeutic strategies.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying the neuroprotective effects of (S)-FTY-720Phosphonate?

  • Answer: Rodent models of ischemic stroke (e.g., middle cerebral artery occlusion) are widely used to evaluate neuroprotection. Key endpoints include infarct volume quantification via MRI or TTC staining, neurological deficit scoring, and histopathological analysis of microvascular integrity (CD31/S1PR1 co-localization) . Longitudinal studies should incorporate time points (e.g., 1, 3, 7 days post-injury) to assess acute and subacute effects on neurovascular unit (NVU) preservation .

Q. How does this compound modulate sphingosine 1-phosphate receptor (S1PR) signaling in endothelial cells?

  • Answer: this compound acts as a functional antagonist of S1PR1, internalizing the receptor and reducing downstream pro-inflammatory signaling. Methodologically, this can be validated via:

  • Immunofluorescence co-localization of S1PR1 with endothelial markers (e.g., CD31).
  • Western blotting for phosphorylated ERK/Akt pathways.
  • Functional assays (e.g., transendothelial electrical resistance) to assess barrier integrity .

Q. What in vitro assays are suitable for quantifying the anti-cancer effects of this compound?

  • Answer:

  • Cell viability: SRB, MTS, or Trypan blue exclusion assays (IC50 values range 2–9 µM depending on cell type) .
  • Apoptosis/Autophagy: Western blotting for cleaved PARP (apoptosis) and LC3-II accumulation (autophagy).
  • Ion channel modulation: Patch-clamp electrophysiology to assess TRPM7 inhibition (e.g., current density at +80 mV) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s dual roles in apoptosis and autophagy be resolved?

  • Answer: Dose-dependent effects are critical:

  • Low concentrations (≤5 µM): Induce autophagy via LC3-II upregulation and TRPM7 kinase inhibition.
  • High concentrations (≥10 µM): Trigger apoptosis (PARP cleavage) and calcium dysregulation (Fluo-4/TMRE imaging). Experimental designs should include dose-response curves and temporal profiling (e.g., 4–24 hr treatments) .
    • Data reconciliation: Use genetic knockouts (e.g., ATG5-/- for autophagy) or pharmacological inhibitors (e.g., Z-VAD-FMK for apoptosis) to isolate pathways .

Q. What methodologies validate the synergistic effects of this compound with mitochondrial-targeted agents (e.g., PAPTP) in cancer?

  • Answer:

  • Metabolic profiling: Seahorse XF Analyzer to measure OCR (mitochondrial respiration) and ECAR (glycolysis). Synergy is indicated by increased ECAR and ATP depletion .
  • Sphingolipidomics: LC-MS/MS quantification of sphingomyelin accumulation and ceramide dynamics in lysosomes .
  • Calcium imaging: Fluo-4 assays to detect cytoplasmic Ca²⁺ surges, a hallmark of lysosomal-mitochondrial crosstalk .

Q. How does this compound differ from FTY-720 in preserving endothelial barrier function?

  • Answer: this compound avoids S1PR1 degradation by resisting β-arrestin recruitment and ubiquitination. Key comparative assays:

  • Receptor stability: Cycloheximide chase assays + proteasome inhibitors (MG132) .
  • Barrier function: In vivo Evans blue leakage assays in acute lung injury models (e.g., bleomycin-induced) .

Q. What strategies optimize dosing schedules for this compound in fibrosis models?

  • Answer: Preclinical pulmonary/cardiac fibrosis models (e.g., bleomycin or TAC-induced) require:

  • Biomarker-driven dosing: BALF analysis of IL-1β/TNF-α and COL1A1 IHC .
  • Kinetic profiling: Plasma half-life determination (LC-MS) and tissue distribution studies .

Data Contradiction Analysis

Q. Why do studies report conflicting roles of this compound in exocytosis?

  • Answer: Cell-type specificity and stimulation protocols matter:

  • Neuroendocrine cells (e.g., chromaffin): FTY-720 increases initial vesicle fusion (TIRFM/amperometry) but reduces sustained exocytosis via SNARE clustering .
  • Astrocytes: Contradictory results may arise from differential S1PR subtype expression. Resolve via siRNA knockdowns or S1PR1/3-selective agonists .

Methodological Tables

Assay Key Parameters Reference
Patch-clampTRPM7 current density at +80 mV
Seahorse XFOCR, ECAR, ATP-linked respiration
SphingolipidomicsSphingomyelin/Ceramide ratio (LC-MS/MS)
In vivo fibrosis modelsCOL1A1 IHC, BALF cytokine profiling

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.